Bedaquiline Fumarate
Description
This compound is the fumarate salt form of bedaquiline, an orally bioavailable diarylquinoline antimycobacterial agent, that can be used in the treatment of pulmonary multi-drug resistant tuberculosis (MDR-TB). Upon oral administration, bedaquiline specifically binds to subunit c of Mycobacterium tuberculosis (M. tuberculosis) adenosine 5'-triphosphate (ATP) synthase, thereby preventing ATP synthase activity. This inhibits ATP synthesis in M. tuberculosis, thereby blocking its energy metabolism and killing M. tuberculosis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2012 and is indicated for multidrug-resistant tuberculosis and tuberculosis. This drug has a black box warning from the FDA.
See also: Bedaquiline (has active moiety).
Properties
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2.C4H4O4/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;5-3(6)1-2-4(7)8/h4-17,20-21,30,36H,18-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t30-,32-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVSPMRFRHMMOY-WWCCMVHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004837 | |
| Record name | Bedaquiline fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845533-86-0 | |
| Record name | Bedaquiline fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845533-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bedaquiline fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845533860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bedaquiline fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-BROMO-2-METHOXY-QUINOLIN-3-YL)-4-DIMETHYLAMINO-2-NAPHTHALEN-1-YL-1-PHENYL-BUTAN-2-OL FUMARATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEDAQUILINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P04QX2C1A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Synthesis of Diarylquinoline Antitubercular Drugs
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs with novel mechanisms of action.[1][2] The discovery of the diarylquinolines (DARQs) represents a significant breakthrough in the fight against tuberculosis, leading to the development of bedaquiline (TMC207), the first new TB drug with a novel mechanism of action to be approved by the FDA in over 40 years.[3][4][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and structure-activity relationships of this important class of antitubercular agents.
Discovery of Diarylquinolines
The journey to discover the diarylquinolines began with a whole-cell screening approach.[1] Researchers screened a large library of compounds for their ability to inhibit the growth of Mycobacterium smegmatis, a non-pathogenic surrogate for M. tuberculosis.[1][7] This strategy led to the identification of a novel class of compounds, the diarylquinolines, with potent antimycobacterial activity.[1] Subsequent lead optimization efforts focused on improving the potency and pharmacokinetic properties of these initial hits, ultimately leading to the selection of bedaquiline (TMC207) as a clinical candidate.[1][8]
Mechanism of Action
Diarylquinolines exert their bactericidal effect through a unique mechanism of action: the specific inhibition of mycobacterial ATP synthase.[3][9][10]
Key aspects of the mechanism include:
-
Target: The drug specifically targets the oligomeric and proteolipidic subunit c of the mycobacterial ATP synthase.[10][11]
-
Action: By binding to subunit c, bedaquiline blocks the proton pump of the enzyme.[3]
-
Result: This inhibition of the proton pump halts the production of adenosine 5'-triphosphate (ATP), the primary energy currency of the cell.[3][11] The depletion of ATP leads to the death of both actively replicating and dormant mycobacteria.[11][12]
-
Specificity: Bedaquiline exhibits a high degree of selectivity for the mycobacterial ATP synthase, with a much lower affinity for the human mitochondrial counterpart, which accounts for its specific action against mycobacteria with minimal damage to host cells.[11]
Caption: Mechanism of action of diarylquinolines.
Synthesis of Bedaquiline
The chemical synthesis of bedaquiline is complex due to the presence of two adjacent chiral centers. The (1R, 2S) stereoisomer is the most active against M. tuberculosis.[13][14] The initial synthesis produced a mixture of diastereomers that required separation.[6] More recent synthetic approaches have focused on improving the diastereoselectivity of the reaction.[6][14][15]
A key step in the synthesis involves a diastereoselective lithiation reaction.[6][14]
Caption: Simplified workflow for the asymmetric synthesis of bedaquiline.
Structure-Activity Relationship (SAR)
SAR studies have provided valuable insights into the structural requirements for the antimycobacterial activity of diarylquinolines.
-
Quinoline Core: The quinoline scaffold is essential for activity.
-
Aromatic Rings: The presence of both the phenyl and naphthyl rings is crucial.
-
Substituents: A bromine atom on the quinoline ring and a methoxy group are important for high potency.[16]
-
Side Chain: The length and nature of the side chain influence both activity and cytotoxicity.[1][8]
-
Stereochemistry: The (RS, SR) configuration generally exhibits better antimicrobial activity than the (RR, SS) configuration.[1] The (1R, 2S) enantiomer of bedaquiline is significantly more active than the (1S, 2R) enantiomer.[13]
Experimental Protocols
General Procedure for Diastereoselective Synthesis of Bedaquiline
This protocol is based on improved synthetic methods described in the literature.[6][14]
-
Preparation of the Chiral Base: A solution of a chiral amine (e.g., (+)-bis[(R)-1-phenylethyl]amine) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
Lithiation: n-Butyllithium (n-BuLi) is added dropwise to the chiral amine solution to form the chiral lithium amide base in situ.
-
Deprotonation: A solution of the 3-benzylquinoline starting material in anhydrous THF is added slowly to the chiral base solution at -78 °C and stirred for a specified time to allow for deprotonation.
-
Reaction with Electrophile: A solution of 3-(dimethylamino)phenylpropan-1-one in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed for several hours.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting crude product, a mixture of diastereomers, is purified by column chromatography to isolate the desired (RS, SR) diastereomer.
-
Chiral Separation: The enantiomers of the (RS, SR) diastereomer are separated using chiral supercritical fluid chromatography (SFC) to yield the pure (1R, 2S)-bedaquiline.
In Vitro Antimycobacterial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is determined to assess the in vitro activity of the compounds.[17][18]
-
Preparation of Bacterial Inoculum: A culture of M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. The culture is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are prepared in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing no drug and wells with a known anti-TB drug (e.g., isoniazid) are included.
-
Incubation: The microplates are incubated at 37 °C in a humidified atmosphere.
-
MIC Determination: After an incubation period of 7-14 days, a resazurin-based indicator is added to each well. The plates are incubated for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.
Caption: Workflow for in vitro antimycobacterial susceptibility testing.
Quantitative Data
Table 1: In Vitro Activity of Bedaquiline and Related Compounds
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | Reference |
| Bedaquiline (TMC207) | 0.03 - 0.06 | [16][19] |
| TBAJ-876 | ~0.004 | [20] |
| Isoniazid | 0.025 - 0.05 | [16] |
| Rifampicin | 0.05 - 0.1 |
Table 2: Pharmacokinetic Properties of Bedaquiline
| Parameter | Value | Reference |
| Bioavailability | Well absorbed orally | [11] |
| Plasma Protein Binding | >99.9% | [11] |
| Metabolism | Primarily by CYP3A4 | [3][21] |
| Elimination Half-life | Long, approximately 5.5 months | [19] |
| Excretion | Primarily through feces | [11] |
Table 3: Clinical Efficacy of Bedaquiline in MDR-TB Patients
| Study | Bedaquiline Group (Sputum Culture Conversion) | Placebo Group (Sputum Culture Conversion) | Time to Conversion | Reference |
| Phase 2b (Week 24) | 79% | 58% | Median 83 days (Bedaquiline) vs 125 days (Placebo) | [22] |
| Phase 2 (Week 24) | 79.5% (Modified ITT) | N/A | Mean 57 days | [23] |
Next-Generation Diarylquinolines
While bedaquiline has been a game-changer, research is ongoing to develop next-generation diarylquinolines with improved properties. Compounds like TBAJ-587 and TBAJ-876 have been designed to have:
-
Increased Potency: Lower MIC values against both drug-susceptible and resistant strains.[20][24]
-
Improved Safety Profile: Reduced potential for adverse effects such as QT prolongation.[20]
-
Favorable Pharmacokinetics: Lower lipophilicity and potentially better drug-drug interaction profiles.[24]
These next-generation compounds are currently in various stages of preclinical and clinical development and hold promise for further improving the treatment of tuberculosis.[24]
Conclusion
The discovery and development of diarylquinoline antitubercular drugs, spearheaded by bedaquiline, represent a major advancement in tuberculosis therapy. Their novel mechanism of action, potent bactericidal activity against drug-resistant strains, and ability to shorten treatment regimens have provided a much-needed new tool in the global effort to combat this devastating disease. The continued exploration of this chemical class, through the development of next-generation analogs, promises to yield even safer and more effective treatments in the future.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Diarylquinolines, synthesis pathways and quantitative structure--activity relationship studies leading to the discovery of TMC207 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bedaquiline - Wikipedia [en.wikipedia.org]
- 4. Bedaquiline: A novel drug to combat multiple drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lshtm.ac.uk [lshtm.ac.uk]
- 6. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons from Seven Decades of Antituberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 10. Diarylquinoline - Wikipedia [en.wikipedia.org]
- 11. Bedaquiline: A Novel Diarylquinoline for Multidrug-Resistant Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. rroij.com [rroij.com]
- 17. journals.asm.org [journals.asm.org]
- 18. In Vitro Antimycobacterial Spectrum of a Diarylquinoline ATP Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bedaquiline: a novel diarylquinoline for multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Advances of new drugs bedaquiline and delamanid in the treatment of multi-drug resistant tuberculosis in children - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Review of the Evidence for Using Bedaquiline (TMC207) to Treat Multi-Drug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. TBAJ-587, Diarylquinoline | Working Group for New TB Drugs [newtbdrugs.org]
Eradicating the Sleepers: A Technical Guide to the Bactericidal and Sterilizing Effects on Dormant Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dormant state of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to effective tuberculosis (TB) treatment and global eradication efforts. These non-replicating or slowly metabolizing bacilli exhibit phenotypic drug tolerance, rendering many conventional anti-TB agents ineffective. This resistance necessitates prolonged multi-drug therapy to eliminate these "persister" cells and prevent disease relapse. This technical guide provides an in-depth analysis of the bactericidal and sterilizing effects of various compounds on dormant mycobacteria, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. Understanding the mechanisms underlying dormancy and the strategies to overcome it is paramount for the development of novel, shorter, and more effective TB treatment regimens.
I. Quantitative Analysis of Bactericidal and Sterilizing Efficacy
The evaluation of a drug's ability to kill dormant Mtb relies on specific in vitro and in vivo models that mimic the conditions thought to induce dormancy in the host, such as hypoxia, nutrient starvation, and acidic pH. The following tables summarize the quantitative bactericidal and sterilizing activities of various drugs and drug combinations against dormant Mtb, as reported in key studies.
Table 1: Bactericidal Activity of Single Agents against Dormant M. tuberculosis
| Drug | Dormancy Model | Key Findings | Reference |
| Isoniazid (INH) | Wayne Model (hypoxia) | Minimal killing of non-replicating bacilli. INH targets mycolic acid synthesis, which is downregulated in dormant cells. It can also induce its own resistance in non-replicating persisters. | |
| Rifampin (RIF) | Hypoxia (pH 7.3) | Efficiently killed dormant bacilli, with a ≥5.2-log10 CFU reduction after 21 days. Its efficacy is less affected by the metabolic state of the bacteria compared to INH. | |
| Pyrazinamide (PZA) | Hu/Coates Model (hypoxia, pH 5.5) | Bactericidal activity increases with culture age (dormancy). Achieved a maximum of ~1.6 log CFU/ml reduction in 30- and 100-day-old cultures. | |
| Metronidazole (MZ) | Wayne Model | Bactericidal against dormant cells. | |
| Bedaquiline (BDQ) | Not specified | Inhibits ATP synthesis, a target present in both replicating and dormant bacilli. | |
| Pretomanid (PA-824) | Not specified | Active against non-replicating Mtb. | |
| Rifapentine (RFP) | Hypoxia (pH 7.3) | Efficiently killed dormant bacilli, with a ≥5.2-log10 CFU reduction after 21 days. |
Table 2: Sterilizing Activity of Drug Combinations against Dormant M. tuberculosis
| Drug Combination | Dormancy Model | Key Findings | Reference |
| Rifampin + Metronidazole | Wayne Model (long-term dormant cultures) | Sterilized 26-day-old dormant Mtb populations after 7 and 11 days of exposure. | |
| Rifampin + Moxifloxacin + Metronidazole + Amikacin | Wayne Model | Killed both aerobic and dormant bacilli within 21 days (no regrowth). | |
| Rifampin + Moxifloxacin + Metronidazole + Capreomycin | Wayne Model | Killed both aerobic and dormant bacilli within 21 days (no regrowth). | |
| Bedaquiline + Sutezolid | Murine Model | Showed superior sterilizing activity compared to the first-line regimen (RIF+PZA+INH). | |
| Bedaquiline + Pyrazinamide + Rifapentine + Clofazimine | Murine Model | Demonstrated high sterilizing activity. |
II. Experimental Protocols for Studying Dormant Mycobacteria
Accurate assessment of bactericidal and sterilizing effects on dormant Mtb necessitates robust and reproducible experimental models. Below are detailed methodologies for commonly cited in vitro dormancy models.
A. The Wayne Model of Hypoxia-Induced Dormancy
This model simulates the gradual oxygen depletion that Mtb is thought to encounter in host granulomas.
Protocol:
-
Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in a suitable liquid medium (e.g., Dubos Tween-Albumin Broth) to mid-log phase.
-
Culture Setup: Dilute the mid-log phase culture to a starting inoculum of approximately 1 x 10^6 CFU/ml in fresh medium in sealed tubes with a limited headspace.
-
Induction of Hypoxia: Tightly seal the tubes and incubate at 37°C with slow stirring. The bacteria will gradually consume the available oxygen, leading to a microaerophilic and then anaerobic environment.
-
Monitoring Dormancy: At different time points (e.g., 5, 12, 19, and 26 days), assess the viability (CFU counts) and metabolic state of the bacteria. Methylene blue can be used as an indicator of oxygen depletion.
-
Drug Exposure: Introduce the test compounds to the dormant cultures at desired concentrations.
-
Assessment of Bactericidal/Sterilizing Activity: After the desired exposure time (e.g., 7, 14, 21 days), determine the number of surviving bacteria by plating serial dilutions on solid agar and incubating until colonies appear. The absence of regrowth in both solid and liquid media indicates sterilization.
B. Multiple-Stress Dormancy Model
This model exposes Mtb to a combination of stresses to better mimic the harsh environment within a granuloma.
Protocol:
-
Stress Conditions: Subject M. tuberculosis cultures to a combination of stresses, such as:
-
Low oxygen (e.g., 5%)
-
High carbon dioxide (e.g., 10%)
-
Nutrient limitation (e.g., 10% Dubos medium)
-
Acidic pH (e.g., 5.0)
-
-
Induction and Monitoring: Incubate the cultures under these conditions and monitor for characteristics of dormancy, including:
-
Loss of acid-fastness
-
Accumulation of lipid bodies
-
Development of drug tolerance (e.g., to rifampin and isoniazid)
-
-
Drug Efficacy Testing: Once the dormant state is established, expose the cultures to the drugs being tested.
-
Viability Assessment: Determine the bactericidal effect by measuring the reduction in CFU counts compared to untreated controls.
III. Key Signaling Pathways in Mycobacterial Dormancy and Drug Action
The transition into and survival in a dormant state, as well as the response to bactericidal agents, are governed by complex signaling pathways.
A. The Dormancy Survival Regulon (DosR) Pathway
The DosR regulon is a key pathway for adaptation to hypoxia and nitric oxide stress, which are signals for Mtb to enter a dormant state.
Caption: The DosR signaling pathway is activated by hypoxia and nitric oxide, leading to the upregulation of dormancy-related genes.
B. Host-Pathogen Interaction and Mtb Survival
M. tuberculosis manipulates host cell signaling pathways to create a favorable environment for its survival and persistence.
Caption: Mtb subverts macrophage signaling by inhibiting phagosome-lysosome fusion and modulating key immune pathways.
C. Experimental Workflow for Drug Efficacy Testing on Dormant Mtb
The following diagram illustrates a typical workflow for evaluating the bactericidal activity of compounds against dormant mycobacteria.
Caption: A generalized workflow for testing the efficacy of drugs against dormant M. tuberculosis.
Conclusion
The fight against dormant M. tuberculosis requires a multi-pronged approach that includes the development of drugs with novel mechanisms of action, the use of sophisticated in vitro and in vivo models that accurately reflect the dormant state, and a deep understanding of the molecular pathways that govern mycobacterial persistence. The data and methodologies presented in this guide offer a comprehensive overview of the current landscape of research into bactericidal and sterilizing effects on dormant mycobacteria. By building upon this knowledge, the scientific community can move closer to the ultimate goal of a shorter, more effective, and universally applicable treatment for all forms of tuberculosis.
The Molecular Architecture of Bedaquiline's Action: A Technical Guide to its Binding Site on the atpE Subunit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedaquiline, a diarylquinoline antibiotic, represents a significant advancement in the treatment of multidrug-resistant tuberculosis.[1][2][3] Its unique mechanism of action, the inhibition of the F1Fo-ATP synthase, is central to its efficacy.[1][3][4] This document provides a comprehensive technical overview of the molecular binding site of Bedaquiline on the atpE (or subunit c) subunit of the mycobacterial ATP synthase, integrating structural data, mechanistic insights, and the genetic basis of resistance.
Mechanism of Action: Targeting the Engine of Cellular Respiration
Bedaquiline exerts its bactericidal effect by binding to the c-ring of the Fo motor of ATP synthase, effectively stalling its rotation.[4] This inhibition disrupts the proton motive force, leading to a rapid depletion of cellular ATP and subsequent cell death.[1][3][4] Cryo-electron microscopy (cryo-EM) studies have revealed that Bedaquiline binding induces significant conformational changes in the ATP synthase, creating tight binding pockets at the interface between subunit a and the c-ring (atpE).[2][5][6]
The Bedaquiline Binding Pocket: A Detailed View
Structural studies have elucidated the precise location and molecular interactions governing Bedaquiline's binding to the atpE subunit. The binding site is not on an isolated c-subunit but is formed at the interface of two adjacent c-subunits and is also influenced by subunit a.[2][7]
Key interacting residues of the M. tuberculosis atpE subunit include:
| Residue | Role in Binding | Reference |
| Glu61 | Forms a crucial ionic and hydrogen bond with the diethylaminomethyl group of Bedaquiline. This interaction with the conserved proton-carrying glutamate is essential for the drug's activity. | [8][9] |
| Ala62 | Contributes to the formation of the binding pocket and makes hydrogen bond interactions. | [9] |
| Ala63 | Mutations at this site (e.g., A63V) are associated with clinical resistance. | [9] |
| Tyr64 | Engages in π-interactions with the aromatic rings of Bedaquiline. | [9] |
| Ile66 | Located on an adjacent protomer, this residue contributes to the hydrophobic interactions within the binding cleft. | [9] |
Bedaquiline binding is characterized by a network of polar and nonpolar interactions, including strong ionic bonds, hydrogen bonds, and π-stacking, which collectively contribute to its high-affinity binding.[9]
Bedaquiline Resistance: The Genetic Basis
Resistance to Bedaquiline can arise from mutations in the atpE gene, which alter the drug's binding site and reduce its affinity.[1][10] These mutations are a key mechanism of target-based resistance.
| Mutation | Effect on Bedaquiline Susceptibility | Reference |
| D28N | A clinically identified resistance variant that disrupts Bedaquiline binding. | [9] |
| E61D | Identified in resistant clinical isolates; alters the critical glutamate residue. | [11] |
| A63V | A clinically observed mutation conferring resistance. | [9] |
| I66M | Found in resistant clinical isolates. | [11] |
It is important to note that non-target-based resistance mechanisms also exist, such as mutations in the Rv0678 gene, which regulates an efflux pump.[10][12][13]
Experimental Protocols: Elucidating the Binding Site
The determination of the Bedaquiline binding site has been heavily reliant on structural biology techniques, particularly cryo-electron microscopy.
Cryo-Electron Microscopy (Cryo-EM) of Mycobacterial ATP Synthase with Bedaquiline
-
Protein Purification:
-
Expression of the ATP synthase complex in a suitable host, such as Mycobacterium smegmatis.
-
Solubilization of the membrane-bound complex using detergents (e.g., dodecyl-β-D-maltoside).
-
Purification using a combination of affinity chromatography (e.g., Strep-Tactin) and size-exclusion chromatography.
-
-
Complex Formation:
-
Incubation of the purified ATP synthase with a molar excess of Bedaquiline (e.g., 200 µM) to ensure saturation of the binding sites.[7]
-
-
Cryo-EM Grid Preparation:
-
Application of the Bedaquiline-bound complex to glow-discharged cryo-EM grids (e.g., Quantifoil R1.2/1.3).
-
Plunge-freezing in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).
-
-
Data Collection:
-
Imaging on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Automated data collection of thousands of micrographs.
-
-
Image Processing and 3D Reconstruction:
-
Motion correction of the raw movie frames.
-
Contrast transfer function (CTF) estimation.
-
Automated particle picking to select images of the ATP synthase complex.
-
2D and 3D classification to sort particles into homogenous classes representing different rotational states of the enzyme.
-
3D refinement of the final particle set to generate a high-resolution electron density map.
-
-
Model Building and Analysis:
-
Docking of a homology model of the ATP synthase into the cryo-EM density map.
-
Manual model building and refinement to fit the amino acid side chains and the Bedaquiline molecule into the density.
-
Analysis of the interactions between Bedaquiline and the protein residues.
-
Visualizations
Logical Flow of Bedaquiline Resistance via atpE Mutations
Caption: Logical flow of Bedaquiline action and resistance.
Experimental Workflow for Identifying the Bedaquiline Binding Site
Caption: Workflow for Bedaquiline binding site identification.
References
- 1. Bedaquiline - Wikipedia [en.wikipedia.org]
- 2. Structure of mycobacterial ATP synthase bound to the tuberculosis drug bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 4. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Empirical ways to identify novel Bedaquiline resistance mutations in AtpE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. High Prevalence of atpE Mutations in Bedaquiline-Resistant Mycobacterium tuberculosis Isolates, Russia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Bedaquiline In Vitro Susceptibility Testing: Protocols for MIC and MBC Determination
Application Note and Detailed Protocols for Researchers and Drug Development Professionals
Introduction
Bedaquiline is a diarylquinolone antibiotic with a novel mechanism of action, targeting the ATP synthase of Mycobacterium tuberculosis.[1][2] It is a cornerstone of treatment for multidrug-resistant tuberculosis (MDR-TB).[3] Accurate in vitro susceptibility testing is crucial for effective clinical management and for monitoring the emergence of resistance. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of bedaquiline against Mycobacterium tuberculosis.
Data Presentation: Quantitative Susceptibility Data
The following tables summarize typical MIC ranges for bedaquiline against M. tuberculosis, including quality control strains and clinical isolates, as determined by various standard methods.
Table 1: Bedaquiline MIC Quality Control Ranges for M. tuberculosis H37Rv
| Testing Method | Medium | QC MIC Range (µg/mL) | Reference |
| Broth Microdilution | 7H9 Broth | 0.015 - 0.06 | [4][5] |
| Agar Dilution | 7H10 Agar | 0.015 - 0.12 | [4][5] |
| Agar Dilution | 7H11 Agar | 0.015 - 0.12 | [4][5] |
| Automated Liquid Culture | MGIT 960 | 0.125 - 0.50 | [6][7] |
Table 2: Bedaquiline MIC Distribution for Clinical M. tuberculosis Isolates
| Method | Medium | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Resazurin Microtiter Assay (REMA) | 7H9 Broth | 0.0039 - 0.25 | - | - | [8] |
| Agar Dilution | 7H11 Agar | ≤0.008 - 0.25 | - | - | [7] |
| Automated Liquid Culture | MGIT 960 | ≤0.03 - 1.00 | - | - | [7] |
Table 3: Proposed Bedaquiline Breakpoints for M. tuberculosis
| Method | Medium | Susceptible Breakpoint (µg/mL) | Reference |
| Broth Microdilution (BMD) | 7H9 Broth | ≤0.12 | [2][9] |
| Agar Proportion (AP) | 7H11 Agar | ≤0.25 | [2][9] |
| Automated Liquid Culture | MGIT 960 | ≤1.0 | [2][9] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
1. Media and Reagents:
-
Middlebrook 7H9 broth base
-
Glycerol
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment or Casitone
-
Bedaquiline stock solution (dissolved in DMSO)
-
Sterile 96-well polystyrene microtiter plates
-
Resazurin solution (optional, for visual endpoint)
2. Inoculum Preparation:
-
Culture M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 1.0 McFarland standard.
-
Dilute the adjusted suspension 1:20 in 7H9 broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
3. Drug Dilution Series:
-
Prepare serial twofold dilutions of bedaquiline in 7H9 broth in the 96-well plate. The typical concentration range to test is 0.008 to 4 µg/mL.[1]
-
Include a drug-free well as a growth control and a well with media only as a sterility control.
4. Incubation:
-
Add the prepared inoculum to each well containing the drug dilutions and the growth control.
-
Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.
5. MIC Determination:
-
The MIC is defined as the lowest concentration of bedaquiline that completely inhibits visible growth of M. tuberculosis.
-
If using resazurin, add the solution to each well after the incubation period and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that remains blue.
Figure 1. Workflow for MIC determination by broth microdilution.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. There is no universally standardized protocol for bedaquiline MBC against M. tuberculosis, but the following method is based on established principles.
1. Initial MIC Determination:
-
Perform an MIC test as described in Protocol 1.
2. Subculturing from MIC Wells:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
-
Homogenize the contents of each selected well.
-
Plate a defined volume (e.g., 100 µL) of the homogenized culture from each well onto Middlebrook 7H10 or 7H11 agar plates.
-
Also, create a serial dilution of the initial inoculum from the growth control and plate to determine the initial CFU/mL.
3. Incubation:
-
Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are clearly visible.
4. MBC Determination:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of bedaquiline that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Figure 2. Workflow for MBC determination following MIC testing.
Discussion and Considerations
-
Plastic Binding: Bedaquiline is known to bind to certain plastics. Therefore, it is recommended to use polystyrene labware for susceptibility testing to ensure accurate drug concentrations.
-
Media Components: The presence of albumin in the culture medium can affect the MIC of bedaquiline. It is important to be consistent with the type and concentration of media supplements.
-
Inoculum Size: The size of the initial bacterial inoculum can significantly impact MIC results. Careful standardization of the inoculum is critical for reproducibility.
-
Interpretation of MBC: The MBC provides valuable information on the bactericidal activity of a drug. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity. For some strains, the MBC of bedaquiline can be significantly higher than its MIC.[8]
-
Alternative Methods: Other methods for bedaquiline susceptibility testing include agar proportion on 7H10 or 7H11 agar and automated liquid culture systems like the BACTEC MGIT 960.[2][6][9] It is important to note that MIC values can vary between different methods and media.[5]
These protocols provide a framework for the in vitro susceptibility testing of bedaquiline against M. tuberculosis. Adherence to standardized methodologies is essential for obtaining reliable and reproducible results that can inform both clinical decision-making and drug development efforts.
References
- 1. Effects of Bedaquiline on Antimicrobial Activity and Cytokine Secretion of Macrophages Infected with Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. In vitro activity of bedaquiline against rapidly growing nontuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro culture conditions affecting minimal inhibitory concentration of bedaquiline against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Crystal X-ray Diffraction Analysis of Bedaquiline Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bedaquiline is a crucial diarylquinoline-based drug used in the treatment of multidrug-resistant tuberculosis.[1][2][3][4] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form, significantly influence its physicochemical properties, including solubility, stability, and bioavailability. The formation of salts is a common and effective strategy to optimize these properties. Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for unambiguously determining the three-dimensional atomic arrangement within a crystalline solid. This application note provides detailed protocols and data for the single-crystal X-ray diffraction analysis of various Bedaquiline salts, offering a foundational understanding for researchers in drug development and solid-state chemistry. The commercially available form of Bedaquiline is its fumarate salt.[2][4][5] However, numerous other salts have been synthesized and characterized to explore alternative solid forms with potentially improved properties.[5][6][7]
Data Presentation
The crystallographic data for several Bedaquiline salts are summarized in the tables below. This information is critical for understanding the solid-state landscape of Bedaquiline and for identifying and characterizing new salt forms.
Table 1: Summary of Bedaquiline Salts and their Crystallization Conditions.
| Salt Former | Molar Ratio (Bedaquiline:Acid) | Crystallization Solvent(s) | Resulting Form |
| Fumaric Acid | 1:1 | Acetone, Propyl alcohol | Colorless block-shaped crystals |
| Benzoic Acid | 1:1 | Acetone or Propanol | 1.17-hydrate, colorless blocks |
| Benzoic Acid | 1:1 | Acetonitrile | Acetonitrile solvate monohydrate, thin colorless needles |
| Maleic Acid | 1:1 and 1:2 | Acetone, THF | Hemihydrate or THF solvate |
| Malonic Acid | --- | --- | Solvate and water-free crystals |
| Nicotinic Acid | --- | --- | Crystalline solvate |
| Benzenesulfonic Acid | --- | --- | Crystalline solvate |
| Hydrochloric Acid | --- | --- | Crystalline solvate |
Data compiled from multiple sources.[1][2][5][6]
Table 2: Crystallographic Data for Selected Bedaquiline Salts.
| Salt | Chemical Formula | Crystal System | Space Group |
| Bedaquilinium Fumarate | C₃₂H₃₂BrN₂O₂⁺ · C₄H₃O₄⁻ | --- | --- |
| Bedaquilinium Benzoate (Hydrate) | C₃₂H₃₂BrN₂O₂⁺ · C₇H₅O₂⁻ · 1.166H₂O | --- | --- |
| Bedaquilinium Benzoate (Acetonitrile Solvate) | C₃₂H₃₂BrN₂O₂⁺ · C₇H₅O₂⁻ · 0.742CH₃CN · H₂O | --- | --- |
Detailed unit cell parameters were not available in the provided search results.
Experimental Protocols
Preparation of Bedaquiline Free Base
The starting material for salt screening is often the free base form of the API.
Protocol:
-
Dissolve Bedaquilinium fumarate in a suitable organic solvent (e.g., CH₂Cl₂).
-
Extract the organic solution three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Combine the organic layers.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄).
-
Concentrate the solution under reduced pressure to yield the Bedaquiline free base.[2]
Salt Formation and Crystallization
This protocol describes a general method for screening and crystallizing Bedaquiline salts.
Protocol:
-
In a small vial, dissolve a stoichiometric amount of Bedaquiline free base (e.g., 30 mg, 0.054 mmol) and the desired acid (in a 1:1 or 1:2 molar ratio) in a suitable solvent (e.g., acetone, acetonitrile, tetrahydrofuran, ethyl acetate).[2][5][8]
-
The choice of solvent and the potential addition of an anti-solvent (e.g., water, hexane) are critical for inducing crystallization.[2][8]
-
Allow the solvent to evaporate slowly at room temperature.[2]
-
Monitor the vial for crystal formation over time.
-
Once crystals of suitable size and quality have formed, they can be harvested for analysis.
Example: Crystallization of Bedaquilinium Fumarate
-
Mix Bedaquiline (30 mg, 0.054 mmol) with fumaric acid (6.3 mg, 0.054 mmol) in acetone (1 ml) in a 10 ml scintillation vial.[2]
-
Add propyl alcohol (5 ml) to the mixture.[2]
-
Allow the mixture to evaporate slowly to obtain large, colorless, block-shaped crystals.[2]
Example: Crystallization of Bedaquilinium Benzoate (Hydrate)
-
Mix Bedaquiline (30 mg, 0.054 mmol) with benzoic acid (6.7 mg, 0.055 mmol).
-
Dissolve the mixture in acetone or 2-propanol.
-
Allow for slow evaporation to yield colorless, block-shaped crystals of the 1.17-hydrate.[2]
Single-Crystal X-ray Diffraction Analysis
Protocol:
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality under a polarized light microscope. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).
-
Data Collection: Mount the goniometer head on the single-crystal X-ray diffractometer. Center the crystal in the X-ray beam. A typical data collection is performed at a low temperature (e.g., 100 K) to minimize thermal motion. The diffractometer software is used to determine the unit cell and collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the collected diffraction data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of SC-XRD in the context of Bedaquiline salt characterization.
Caption: Experimental workflow for the synthesis and analysis of Bedaquiline salt single crystals.
Caption: Role of SC-XRD in understanding Bedaquiline salt properties for drug development.
References
- 1. improvedpharma.com [improvedpharma.com]
- 2. Crystal structures of salts of bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of salts of bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structures of salts of bedaquiline - Chemical Microscopy LLC [chemicalmicroscopy.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Salts and Polymorph Screens for Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Preparation of Bedaquiline Fumarate Stock Solutions for Laboratory Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bedaquiline, a diarylquinoline antimycobacterial drug, is a potent inhibitor of ATP synthase in Mycobacterium tuberculosis.[1][2] It is a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB).[3] Accurate and consistent preparation of Bedaquiline Fumarate stock solutions is fundamental for obtaining reproducible results in laboratory assays, including Minimum Inhibitory Concentration (MIC) determinations, mechanism of action studies, and other in vitro and in vivo experiments. This compound is practically insoluble in aqueous media, necessitating the use of organic solvents for the preparation of stock solutions.[4][5] This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for research use.
Physicochemical Properties and Storage
This compound is a white to off-white solid powder.[1][4] Understanding its physical and chemical properties is essential for proper handling and solution preparation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₃₁BrN₂O₂ • C₄H₄O₄ | [4] |
| Molecular Weight | 671.58 g/mol | [4][6][7] |
| Appearance | White to almost white powder | [1][4] |
| Solubility (at room temp.) | ||
| in DMSO | ≥23.45 mg/mL; up to 100 mg/mL (148.9 mM) | [2][6][8][9] |
| in Ethanol | ~4 mg/mL | [2][9] |
| in Water | Practically insoluble | [2][4] |
| in Methanol | Soluble | [10] |
Table 2: Recommended Storage and Stability
| Form | Temperature | Duration | Conditions | Source(s) |
| Solid Powder | -20°C | 3 years | Keep container tightly closed. Protect from light and moisture. | [9][11][12] |
| Stock Solution (in DMSO) | -80°C | up to 1 year | Aliquoted to avoid repeated freeze-thaw cycles. | [1][9] |
| Stock Solution (in DMSO) | -20°C | up to 1 month | Aliquoted to avoid repeated freeze-thaw cycles. | [1][9] |
Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Experimental Protocols
Required Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microtubes or cryovials (e.g., amber-colored)
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (optional, recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
Handle this compound powder in a well-ventilated area, avoiding dust formation.[12] Wear appropriate PPE to avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]
Protocol 1: Preparation of a 10 mM High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock for subsequent dilution in various in vitro assays.
-
Calculation: Determine the mass of this compound required.
-
Molecular Weight (MW) = 671.58 g/mol
-
To make 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 671.58 g/mol * 1000 mg/g = 6.72 mg
-
-
-
Weighing: Accurately weigh 6.72 mg of this compound powder and place it in a sterile, appropriately sized vial.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial.[9]
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
If particulates remain, place the vial in a sonicator bath at room temperature for 5-10 minutes or until the powder is completely dissolved.[8]
-
Visually inspect the solution against a light source to ensure it is clear and free of precipitates.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile, light-protecting vials.[12]
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).[1][9] Avoid repeated freeze-thaw cycles.[1][9]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the high-concentration stock solution into the desired cell culture or assay medium.
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the assay medium to achieve the final desired concentrations.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.
-
Always prepare a "vehicle control" containing the same final concentration of DMSO as the highest drug concentration tested.
-
-
Considerations for MIC Assays:
-
The in-vitro activity of bedaquiline can be influenced by assay conditions.[13]
-
For reproducible MIC results against M. tuberculosis, it is recommended to use polystyrene plates or tubes.[13]
-
Variations in pH, protein concentration (e.g., albumin), and Tween 80 concentration in the broth can alter MIC values.[13]
-
Typical MIC values for susceptible M. tuberculosis strains range from 0.06 to 0.5 µg/mL.[1][3]
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous medium | This compound is practically insoluble in water. | Ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation persists, re-evaluate the dilution scheme or consider the use of a solubilizing agent like Tween 80, noting its potential impact on the assay.[13] |
| Inconsistent assay results | Improper storage; repeated freeze-thaw cycles of stock solution. | Always use freshly thawed, single-use aliquots.[1][9] Confirm the stability and integrity of the compound if issues persist. |
| Compound fails to dissolve completely in DMSO | Solvent is not anhydrous; concentration is too high. | Use fresh, anhydrous DMSO as moisture can reduce solubility.[9] Use gentle warming or sonication to aid dissolution.[8] Do not exceed the known solubility limit. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Preparation Strategies of the Anti-Mycobacterial Drug Bedaquiline for Intrapulmonary Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. KEGG DRUG: this compound [genome.jp]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. rjptonline.org [rjptonline.org]
- 11. biocrick.com [biocrick.com]
- 12. toku-e.com [toku-e.com]
- 13. In vitro culture conditions affecting minimal inhibitory concentration of bedaquiline against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
molecular mechanisms of acquired resistance to Bedaquiline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the molecular mechanisms of acquired resistance to Bedaquiline (BDQ) in Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of acquired resistance to Bedaquiline?
A1: Acquired resistance to Bedaquiline in M. tuberculosis is primarily attributed to two well-characterized mechanisms:
-
Target-Based Mutations: Mutations in the atpE gene (Rv1305), which encodes subunit c of the ATP synthase, the direct target of Bedaquiline. These mutations prevent the drug from binding effectively to its target.[1][2][3]
-
Non-Target-Based Resistance (Efflux): Mutations in the Rv0678 gene (also known as mmpR), a transcriptional repressor. These mutations lead to the de-repression and subsequent overexpression of the MmpS5-MmpL5 efflux pump, which actively transports Bedaquiline out of the bacterial cell.[1][4][5] This mechanism is the most frequently observed in clinical isolates and also confers cross-resistance to clofazimine.[1]
Q2: Are there other, less common, mechanisms of Bedaquiline resistance?
A2: Yes, mutations in other genes have been associated with low-level Bedaquiline resistance, although they are less common than atpE and Rv0678 mutations. These include loss-of-function mutations in the pepQ gene (Rv2535c), a putative aminopeptidase, and mutations in Rv1979c.[1][3][6]
Q3: We have a Bedaquiline-resistant isolate but found no mutations in the atpE gene. What should we investigate next?
A3: If the atpE gene is wild-type, the most likely cause of resistance is an efflux-based mechanism. You should sequence the Rv0678 gene to check for mutations that would lead to the overexpression of the MmpS5-MmpL5 efflux pump.[1][5] Mutations in Rv0678 are more commonly associated with low to moderate-level resistance, whereas atpE mutations typically confer high-level resistance.[1][7]
Q4: How does the concentration of Bedaquiline used for in vitro selection influence the type of resistance mutation that emerges?
A4: The concentration of Bedaquiline can select for different resistance mechanisms. Lower concentrations of Bedaquiline (e.g., 0.125 to 0.5 µg/mL) tend to select for mutations in Rv0678, leading to efflux-based resistance.[1] In contrast, exposure to higher concentrations of Bedaquiline is more likely to select for target-based mutations in the atpE gene.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Results
| Potential Cause | Troubleshooting Step | Reference/Comments |
| Incorrect Inoculum Size | Standardize the inoculum to a McFarland standard of 1 and then dilute appropriately for your assay (e.g., 1:20 for REMA). An inoculum size of ~5 x 10⁵ CFU/mL is recommended for broth microdilution. | Variations in inoculum size can significantly alter MIC values.[8] |
| Inappropriate Labware | Use polystyrene plates or tubes for all assays involving Bedaquiline. | Bedaquiline is lipophilic and can bind to polypropylene, reducing the effective drug concentration and leading to falsely elevated MICs.[8] |
| Incorrect pH of Media | Ensure the pH of your Middlebrook 7H9 or 7H11 medium is adjusted to the recommended range (typically pH 6.6-7.0). | Variations in pH can affect the activity of Bedaquiline and impact MIC results.[8] |
| Variable Tween 80 Concentration | Use a consistent and recommended concentration of Tween 80 (e.g., 0.02% in broth). | High concentrations of Tween 80 can affect mycobacterial growth and drug susceptibility.[8] |
| Improper Drug Stock Preparation/Storage | Prepare Bedaquiline stock solutions in DMSO at a high concentration (e.g., 10 mg/mL), aliquot, and store at -20°C or below. Avoid repeated freeze-thaw cycles. | Bedaquiline is poorly soluble in water. Ensure complete dissolution in DMSO before further dilution in culture medium.[9] |
| QC Strain MIC Out of Range | Always run the M. tuberculosis H37Rv reference strain in parallel. If the MIC for H37Rv is outside the established quality control range (e.g., 0.015 to 0.12 µg/ml for 7H10/7H11 agar), the results for the test isolates are invalid. | This ensures the validity of your assay conditions and reagents.[10] |
Issue 2: Interpreting Sequencing Results
| Scenario | Interpretation and Next Steps | Reference/Comments |
| No mutations in atpE or Rv0678, but the isolate is phenotypically resistant. | 1. Confirm the phenotypic resistance with a second, validated method. 2. Sequence other candidate genes like pepQ and Rv1979c. 3. Perform a functional assay to confirm efflux pump overexpression (see Protocol 3). 4. Consider the possibility of heteroresistance (a mixed population of susceptible and resistant cells). | Not all resistance mechanisms are known. Functional assays are crucial to confirm the phenotype.[5][11] |
| A novel, uncharacterized mutation is found in Rv0678 or atpE. | 1. Check published databases and literature for reports of this mutation. 2. Perform complementation studies by introducing a wild-type copy of the gene into the resistant strain to see if susceptibility is restored. 3. Use in silico tools to predict the effect of the mutation on protein structure and function. | Complementation is the gold standard for confirming that a specific mutation causes resistance.[12] |
| Sequencing reveals a mixed population of wild-type and mutant alleles (heteroresistance). | This indicates a subpopulation of resistant bacteria. This can lead to treatment failure. Sub-culture and re-test individual colonies to isolate a pure resistant population for further characterization. | Whole-genome sequencing can help detect heteroresistance, which may be missed by standard Sanger sequencing.[3] |
Quantitative Data on Bedaquiline Resistance Mutations
The following tables summarize the impact of common mutations on Bedaquiline and Clofazimine MICs. Note that MIC values can vary between studies and testing methods.
Table 1: Mutations in atpE (Target-Based Resistance)
| Mutation | Effect on BDQ MIC (µg/mL) | Fold Increase in BDQ MIC | Reference |
| A63P | >1.5 | >32 | [1] |
| D28N | >2 | >8 | [7][13] |
| E61D | 2 to >2 | 8-16 | [7] |
| I66M | >2 | >8 | [13] |
| L49P | Not specified | Not specified | [2] |
Note: Mutations in atpE are associated with high-level resistance to Bedaquiline and generally do not confer cross-resistance to Clofazimine.[1]
Table 2: Mutations in Rv0678 (Efflux-Based Resistance)
| Mutation | Effect on BDQ MIC (µg/mL) | Fold Increase in BDQ MIC | Fold Increase in CFZ MIC | Reference |
| Frameshift (e.g., g193 insertion) | 0.25 - 0.5 | 4-8 | 2-4 | [1] |
| S63R | Not specified | 4 | 4 | [13] |
| V1A (M1A) | Not specified | 2-8 | 2-8 | [13] |
| A152G | Not specified | Not specified | Not specified | [12] |
Note: Mutations in Rv0678 are associated with low- to moderate-level resistance to Bedaquiline and confer cross-resistance to Clofazimine.[1][4]
Experimental Protocols
Protocol 1: Bedaquiline MIC Determination by Resazurin Microtiter Assay (REMA)
This colorimetric assay provides a visual determination of the MIC.
Materials:
-
96-well polystyrene microtiter plates (flat-bottom)
-
Middlebrook 7H9 broth supplemented with OADC (7H9-S)
-
Bedaquiline stock solution (10 mg/mL in DMSO)
-
Resazurin solution (0.02% w/v in sterile water)
-
M. tuberculosis culture in log phase growth
-
M. tuberculosis H37Rv (as quality control)
Procedure:
-
Dispense 100 µL of 7H9-S broth into each well of a 96-well plate.
-
Add 100 µL of Bedaquiline working solution to the first well of each row and perform 2-fold serial dilutions across the plate. The final drug concentrations should typically range from 0.008 to 4 µg/mL.
-
Leave wells for growth control (no drug) and sterility control (no bacteria).
-
Prepare the bacterial inoculum by adjusting the turbidity to a McFarland standard of 1, then diluting it 1:20 in 7H9-S broth.
-
Add 100 µL of the diluted inoculum to each well (except sterility control wells). The final volume in each well will be 200 µL.
-
Seal the plates in a plastic bag and incubate at 37°C for 7 days.
-
After 7 days, add 30 µL of the resazurin solution to each well and re-incubate overnight.
-
Read the results. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of Bedaquiline that prevents this color change (i.e., the well remains blue).[14][15]
Protocol 2: Sequencing of atpE and Rv0678 Genes
This protocol outlines the steps for amplifying and sequencing the key genes associated with BDQ resistance.
Materials:
-
Genomic DNA extracted from M. tuberculosis isolate
-
PCR Master Mix
-
Primers for atpE and Rv0678 (design based on H37Rv reference sequence, GenBank: NC_000962)
-
Thermocycler
-
DNA purification kit
-
Sanger sequencing service
Procedure:
-
Primer Design: Design primers to amplify the entire coding sequence and flanking regions of atpE and Rv0678.
-
PCR Amplification:
-
Set up a 25 µL PCR reaction containing: 12.5 µL of 2x Master Mix, 1 µL of each primer (10 pmol/µL), 2 µL of template DNA, and nuclease-free water to volume.
-
Use the following cycling conditions: Initial denaturation at 94°C for 5 min; 30 cycles of [94°C for 30s, Annealing Temp for 30s, 72°C for 30s]; Final extension at 72°C for 10 min.[16]
-
-
Verification: Run the PCR product on an agarose gel to confirm amplification of a band of the expected size.
-
Purification: Purify the PCR product using a commercial kit to remove primers and dNTPs.
-
Sequencing: Send the purified product for bidirectional Sanger sequencing using both the forward and reverse amplification primers.
-
Analysis: Align the obtained sequences with the H37Rv reference sequence to identify any mutations (substitutions, insertions, or deletions).
Protocol 3: Ethidium Bromide (EtBr) Efflux Assay
This fluorometric assay can be used to assess the activity of efflux pumps. Overexpression of the MmpS5-MmpL5 pump in resistant mutants will result in increased efflux of EtBr compared to the susceptible parent strain.
Materials:
-
Fluorometer or real-time PCR machine capable of fluorescence detection
-
M. tuberculosis cultures (wild-type and putative efflux mutant)
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Ethidium Bromide (EtBr) solution
-
Efflux pump inhibitor (EPI), e.g., Verapamil (use at sub-inhibitory concentrations, e.g., half MIC)
-
Glucose (as an energy source)
Procedure:
-
Cell Preparation: Grow M. tuberculosis strains to mid-log phase (OD₆₀₀ of 0.6-0.8). Harvest cells by centrifugation, wash with PBS, and resuspend in PBS with 0.05% Tween 80 to an OD₆₀₀ of 0.8.[17]
-
EtBr Loading: Incubate the cells with a sub-inhibitory concentration of EtBr (e.g., 0.25-1 µg/mL) in the absence of glucose to allow the dye to accumulate.
-
Efflux Initiation: Transfer the EtBr-loaded cells to the fluorometer. Initiate efflux by adding glucose (to energize the pumps). For the inhibitor control, add the EPI (e.g., Verapamil) just before adding glucose.
-
Fluorescence Monitoring: Measure fluorescence in real-time. An active efflux pump will transport EtBr out of the cell, resulting in a decrease in intracellular fluorescence.
-
Interpretation: A faster rate of fluorescence decrease in the mutant strain compared to the wild-type strain indicates increased efflux activity. The addition of an EPI should inhibit this process, causing fluorescence to remain higher.[18][19]
Visualizations (Graphviz DOT Language)
Signaling Pathway of Efflux-Mediated Resistance
Caption: Mechanism of efflux-based Bedaquiline resistance via Rv0678 mutation.
Experimental Workflow for Characterizing Resistance
Caption: Workflow for identifying and characterizing Bedaquiline resistance mechanisms.
References
- 1. Bedquiline Resistance Mutations: Correlations with Drug Exposures and Impact on the Proteome in M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Whole Genome Sequencing for the Analysis of Drug Resistant Strains of Mycobacterium tuberculosis: A Systematic Review for Bedaquiline and Delamanid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bedaquiline and clofazimine resistance in Mycobacterium tuberculosis: an in-vitro and in-silico data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Genome Sequencing Identifies Novel Mutations Associated With Bedaquiline Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Study of Stepwise Acquisition of rv0678 and atpE Mutations Conferring Bedaquiline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Systematic review of mutations associated with resistance to the new and repurposed Mycobacterium tuberculosis drugs bedaquiline, clofazimine, linezolid, delamanid and pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 17. Role of the Mmr Efflux Pump in Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Interplay between Mutations and Efflux in Drug Resistant Clinical Isolates of Mycobacterium tuberculosis [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Bedaquiline Fumarate Degradation Products by HPLC-MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of Bedaquiline Fumarate degradation products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (acidic and basic), oxidation, and photolysis.[1][2][3][4][5] Under acidic conditions, a common degradation product is a demethylated version of Bedaquiline.[3][4][5] Photolytic degradation can lead to cis-trans isomerization of the fumarate moiety and modifications to the side chains of the Bedaquiline molecule.[3][4][5] The drug is generally found to be more stable under thermal, alkaline, and oxidative stress.[3][4]
Q2: Why am I not seeing any degradation of this compound in my forced degradation study?
A2: this compound has been reported to be relatively stable under certain conditions, particularly thermal and oxidative stress.[3][4] If you are not observing degradation, consider the following:
-
Stress Condition Intensity: The concentration of the stressor (e.g., acid, base, oxidizing agent) or the duration and intensity of exposure (e.g., temperature, light) may be insufficient.
-
Solvent: The choice of solvent can influence the stability of the drug.
-
Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products. Ensure your method is validated for the detection of impurities at low concentrations.
Q3: What are the common degradation products of this compound I should look for?
A3: Based on forced degradation studies, several key degradation products (DPs) have been identified. Under photolytic stress, DPs related to the fumarate part of the molecule (cis-trans isomers) and side-chain modifications are observed.[3][4][5] Acidic conditions typically lead to the formation of a demethylation product.[3][4][5] It is crucial to use a high-resolution mass spectrometer to accurately determine the mass of the degradation products and propose their structures.
Q4: How can I confirm the structure of a suspected degradation product?
A4: Confirming the structure of a degradation product requires a multi-faceted approach. High-resolution mass spectrometry (HRMS) provides accurate mass data to determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments help in elucidating the fragmentation pattern, which can be compared to the parent drug to identify the site of modification. For unambiguous structure confirmation, isolation of the degradation product using techniques like preparative HPLC followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound and its degradation products.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. Column overload. Column contamination or degradation. Extra-column volume. | Optimize the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the injection volume or sample concentration. Flush the column with a strong solvent or replace it if necessary. Use shorter tubing with a smaller internal diameter. |
| Ghost Peaks | Contaminated mobile phase or sample. Carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phases. Implement a needle wash step in your autosampler sequence. Inject a blank solvent run to identify the source of contamination. |
| Baseline Noise or Drift | Air bubbles in the system. Contaminated detector cell. Incomplete mobile phase mixing. Temperature fluctuations. | Degas the mobile phase thoroughly. Flush the detector cell with an appropriate solvent. Ensure proper mixing of the mobile phase components. Use a column oven and ensure a stable laboratory temperature. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. Column temperature variation. Column aging. | Ensure the pump is working correctly and the mobile phase is well-mixed. Use a column oven to maintain a consistent temperature. Equilibrate the column for a sufficient time before analysis. Consider replacing the column if performance continues to degrade. |
| Low MS Signal Intensity | Inefficient ionization. Ion suppression from the mobile phase or sample matrix. Incorrect mass spectrometer settings. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Bedaquiline and its degradation products generally show a good response in positive ESI mode.[3] Use a mobile phase with volatile buffers (e.g., ammonium formate or acetate) and avoid non-volatile salts. Perform a sample cleanup to remove interfering matrix components. Tune the mass spectrometer for the mass range of interest. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for subjecting this compound to forced degradation as per ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[6]
-
Acid Hydrolysis: Mix the stock solution with 1 N HCl and keep at 80°C for 75 minutes.[7] Neutralize the solution with an equivalent amount of 1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 1 hour.[6] Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% to 12% hydrogen peroxide and keep at 80°C for 5 hours.[7]
-
Thermal Degradation: Keep the solid drug substance or a solution of the drug in an oven at 80°C for 21 days.[7]
-
Photolytic Degradation: Expose the solid drug substance or a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC-MS method.
HPLC-MS Method for this compound and its Degradation Products
This is a general method that can be optimized for specific applications.
-
HPLC System: A standard HPLC or UPLC system coupled to a mass spectrometer.
-
Column: A C8 or C18 reversed-phase column (e.g., Acquity BEH C8, 150 x 2.1 mm, 5 µm).[7] Bedaquiline is highly polar and retains well on a C8 column with ionic pH adjustment.[7]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.[7]
-
Gradient Elution: A suitable gradient program to separate the parent drug from its degradation products. For example:
-
0-0.75 min: 3% B
-
0.75-2.7 min: 3-98% B
-
2.7-3.5 min: 98% B
-
3.51-4 min: 3% B[7]
-
-
Flow Rate: 0.8 mL/min.[7]
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.[6]
-
Detector: UV detector at 246 nm followed by a mass spectrometer.[8]
-
Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Desolvation Gas Flow: 600-800 L/hr
-
Scan Range: m/z 100-1000
-
Quantitative Data Summary
The following tables summarize key quantitative data from validated HPLC methods for this compound analysis.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 6–14 µg/ml | [8] |
| Correlation Coefficient (r²) | > 0.999 | [8] |
| Limit of Detection (LOD) | 0.487 µg/ml | [8] |
| Limit of Quantification (LOQ) | 1.477 µg/ml | [8] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradation Products | Reference |
| 0.1 N HCl, RT, 1h | 20.49% | Demethylation product (DP4) | [1][3] |
| 0.1 N NaOH, RT, 1h | Significant Degradation | - | [1] |
| 3% H₂O₂, RT, 1h | Significant Degradation | - | [1] |
| Photolytic | - | Fumarate-related (DP1, DP2, DP3) and side-chain products (IM1-IM4) | [3][4][5] |
| Thermal | Stable | - | [3][4] |
Visualizations
Caption: Experimental workflow for identifying this compound degradation products.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. characterization-of-stress-degradation-products-of-bedaquiline-fumarate-and-bedaquiline-by-lc-pda-and-lc-ms - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
Technical Support Center: Bedaquiline Fumarate Solid Dispersion Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Bedaquiline Fumarate (BQF) solid dispersion formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and characterization of BQF solid dispersions.
Issue 1: Poor Solubility Enhancement of this compound
Question: My BQF solid dispersion formulation is not showing a significant improvement in solubility. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can contribute to insufficient solubility enhancement. Consider the following troubleshooting steps:
-
Polymer Selection and Ratio: The choice of polymer and the drug-to-polymer ratio are critical. This compound is a BCS Class II drug with poor water solubility.[1][2][3][4] The polymer should be able to form a stable amorphous solid dispersion and inhibit recrystallization.
-
Recommendation: Screen different polymers such as Soluplus®, Poloxamer 188, Polyvinylpyrrolidone (PVP), and Polyethylene Glycol (PEG).[1][2][5][6] Ternary solid dispersions (TSD), which include a surfactant or a second polymer, have shown greater solubility enhancement compared to binary solid dispersions (BSD).[1][2][4][5] For example, a TSD with Soluplus® and another excipient resulted in a 20.43-fold increase in solubility, compared to a 14.31-fold increase with a BSD.[1][2][5]
-
-
Manufacturing Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, spray drying, hot-melt extrusion) can impact the degree of amorphization and, consequently, the solubility.
-
Solvent System (for Solvent-Based Methods): Incomplete dissolution of BQF and the polymer in the solvent system prior to drying can lead to a heterogeneous solid dispersion with poor solubility enhancement.
-
Recommendation: BQF is insoluble in aqueous solutions, often necessitating the use of organic or co-solvent systems.[7][8] For spray drying, a common solvent system is a mixture of water, ethanol, and N,N-dimethylformamide (DMF).[7][8] Ensure both BQF and the polymer are fully dissolved before proceeding.
-
Issue 2: Physical Instability and Recrystallization of the Solid Dispersion
Question: My BQF solid dispersion shows good initial solubility, but it decreases over time upon storage. How can I address this physical instability?
Answer:
This issue is likely due to the recrystallization of the amorphous BQF back to its crystalline, less soluble form. Here’s how to troubleshoot:
-
Drug-Polymer Miscibility: Poor miscibility between BQF and the polymer can lead to phase separation and recrystallization over time.
-
Storage Conditions: High temperature and humidity can accelerate recrystallization.
-
Drug Loading: High drug loading can increase the tendency for recrystallization.
-
Recommendation: While high drug loading is often desired, there is a trade-off with physical stability. If recrystallization is an issue, consider reducing the drug-to-polymer ratio.
-
Issue 3: Low Yield and Processing Difficulties During Spray Drying
Question: I am experiencing low product yield and material sticking to the cyclone walls during the spray drying of my BQF solid dispersion. What can I do to improve the process?
Answer:
Low yield and sticking are common challenges in spray drying, especially with amorphous materials. Here are some troubleshooting tips:
-
Formulation Excipients: The addition of certain excipients can improve the spray drying process.
-
Recommendation: Incorporating L-leucine (e.g., 20% w/w) into the formulation has been shown to significantly improve the process yield by reducing wall deposition.[10]
-
-
Process Parameters: Suboptimal spray drying parameters can lead to poor yield.
-
Recommendation: Optimize the inlet temperature, feed rate, and aspiration rate. The inlet temperature should be high enough to ensure efficient solvent evaporation but low enough to avoid degradation of BQF, which begins around 190°C.[8] An inlet temperature of approximately 170°C has been used successfully.[7][8]
-
-
Solvent System: The choice of solvent can affect the drying process and particle formation.
-
Recommendation: While organic solvents are often necessary for BQF, predominantly aqueous conditions (≥80%) have been used to avoid the need for a closed-loop, inert system, although this can present solubility challenges.[11] A balance must be struck between solubility and processability.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical fold-increase in solubility I can expect with a BQF solid dispersion?
A1: The fold-increase in solubility is highly dependent on the polymer, formulation (binary vs. ternary), and manufacturing method. Studies have reported a wide range of improvements:
-
5.68-fold with a binary solid dispersion using Poloxamer 188.[4]
-
7.46-fold with a ternary solid dispersion using Poloxamer 188 and TPGS.[4]
-
6.4-fold with a PEG-based ternary solid dispersion.[6]
-
13.44-fold with a PVP-based ternary solid dispersion.[6]
-
14.31-fold with a binary solid dispersion using Soluplus®.[1][2][5]
-
20.43-fold with a ternary solid dispersion using Soluplus®.[1][2][5]
Q2: Which polymers are most commonly used and effective for BQF solid dispersions?
A2: Several polymers have been successfully used. Soluplus®, an amorphous polymer, has demonstrated higher solubility enhancement for BQF compared to crystalline polymers like Poloxamer 188.[1][2][5] PVP has also been shown to be more effective than PEG in improving solubility.[6] The choice of polymer should be based on screening studies that evaluate solubility enhancement, physical stability, and processability.
Q3: What are the critical quality attributes to monitor for a BQF solid dispersion?
A3: The critical quality attributes (CQAs) for a BQF solid dispersion include:
-
Assay and Content Uniformity: To ensure consistent drug loading.
-
Physical State: Confirmation of the amorphous form using techniques like PXRD and DSC.
-
In Vitro Dissolution: To predict in vivo performance.
-
Physical and Chemical Stability: To ensure product quality over its shelf life.
-
Particle Size and Morphology: Important for processability and dissolution.
Q4: Are there any known chemical incompatibilities between BQF and common excipients?
A4: Fourier Transform Infrared Spectroscopy (FTIR) studies have generally shown no significant chemical interactions between BQF and polymers like Soluplus® and Poloxamer 188, indicating good chemical compatibility.[1][2][4][5] However, it is always recommended to perform compatibility studies with any new excipient.
Data Summary Tables
Table 1: Solubility Enhancement of this compound in Various Solid Dispersion Formulations
| Polymer/System | Formulation Type | Fold Increase in Solubility | Reference |
| Poloxamer 188 | Binary (BSD) | 5.68 | [4] |
| Poloxamer 188 & TPGS | Ternary (TSD) | 7.46 | [4] |
| Polyethylene Glycol (PEG) | Ternary (TSD) | 6.4 | [6] |
| Polyvinylpyrrolidone (PVP) | Ternary (TSD) | 13.44 | [6] |
| Soluplus® | Binary (BSD) | 14.31 | [1][2][5] |
| Soluplus® | Ternary (TSD) | 20.43 | [1][2][5] |
Table 2: Dissolution Performance of this compound Solid Dispersions
| Formulation | Time | % Drug Release | Reference |
| BSD (Poloxamer 188) | 15 min | ~99.98% | [4] |
| TSD (Poloxamer 188 & TPGS) | 30 min | ~98.68% | [4] |
Experimental Protocols
Protocol 1: Preparation of BQF Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and the chosen polymer(s) (e.g., Poloxamer 188 and TPGS) in a suitable solvent, such as methanol or a co-solvent system.[4]
-
Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed.
-
Drying: Further dry the film in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to prevent moisture absorption.
Protocol 2: Preparation of BQF Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve this compound and the chosen polymer(s) (e.g., Soluplus® or L-leucine) in an appropriate solvent system. A common system is 80:10:10 water:ethanol:DMF.[7]
-
Spray Dryer Setup: Set up the spray dryer (e.g., Buchi B-290) with the desired parameters. Typical parameters include:
-
Spray Drying: Feed the solution into the spray dryer. The process will result in an outlet temperature of approximately 75-80°C.[7]
-
Product Collection: Collect the dried powder from the cyclone.
-
Post-Processing: If necessary, perform secondary drying to remove residual solvents.
-
Storage: Store the powder in a tightly sealed container in a dry environment.
Visualizations
Caption: Troubleshooting workflow for this compound solid dispersion formulation.
Caption: Experimental workflow for developing and evaluating BQF solid dispersions.
References
- 1. Formulation development, characterization, and evaluation of this compound - Soluplus® - solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Preparation Strategies of the Anti-Mycobacterial Drug Bedaquiline for Intrapulmonary Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhalable Dry Powder of Bedaquiline for Pulmonary Tuberculosis: In Vitro Physicochemical Characterization, Antimicrobial Activity and Safety Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation Strategies of the Anti-Mycobacterial Drug Bedaquiline for Intrapulmonary Routes of Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Cardiotoxicity and QT Prolongation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on preclinical models of cardiotoxicity and QT prolongation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during key experimental procedures.
In Vitro Assays
1. hERG Patch-Clamp Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High baseline noise / Unstable recording | - Poor seal resistance (<1 GΩ)- Electrical interference from nearby equipment- Cell health issues (poor membrane integrity) | - Ensure proper pipette polishing and application of gentle suction to achieve a high-resistance seal.- Isolate the patch-clamp setup from sources of electrical noise (e.g., centrifuges, pumps). Use a Faraday cage.- Use healthy, viable cells from a fresh culture. Ensure appropriate cell culture conditions. |
| Low current amplitude | - Low hERG channel expression in the cell line- Incorrect voltage protocol- Rundown of the current over time | - Use a validated cell line with robust hERG expression.- Verify the voltage protocol is appropriate to elicit maximal hERG current.- Include ATP and GTP in the internal pipette solution to maintain channel activity. |
| Inconsistent drug effect | - Inaccurate drug concentration- Poor solution exchange- Drug adsorption to tubing | - Prepare fresh drug solutions and verify concentrations.- Ensure the perfusion system allows for complete and rapid solution exchange around the cell.- Use low-adsorption tubing for the perfusion system. |
2. hiPSC-Cardiomyocyte Contractility Assay
| Issue | Potential Cause | Troubleshooting Steps |
| No or weak contractile activity | - Immature or unhealthy hiPSC-cardiomyocytes- Suboptimal culture conditions (temperature, CO2, media)- Poor attachment to the culture plate | - Ensure cardiomyocytes have reached an appropriate level of maturity (typically > day 30 post-differentiation).- Maintain a stable and optimal culture environment.[1]- Use appropriate plate coatings (e.g., Matrigel, fibronectin) to promote strong attachment. |
| High variability in beat rate | - Heterogeneous cardiomyocyte population- Edge effects in multi-well plates- Temperature fluctuations | - Use a purification method to enrich the cardiomyocyte population.- Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature changes.- Use a stage-top incubator to maintain a constant temperature during recording. |
| Low signal-to-noise ratio | - Low contractility amplitude- Background noise from the recording system- Cell movement not in the focal plane | - Ensure cells are healthy and contracting robustly.- Use a stable recording setup and appropriate data filtering.- Adjust the focus to the plane of maximal cell movement. |
In Vivo Assays
3. Rodent ECG Monitoring
| Issue | Potential Cause | Troubleshooting Steps |
| ECG signal artifacts (e.g., wandering baseline, muscle tremors) | - Animal movement- Poor electrode contact- Electrical interference | - Allow the animal to acclimate to the restraining device to minimize stress and movement.[2]- Ensure proper skin preparation and secure electrode placement with conductive gel.[3]- Ground the animal and recording equipment properly. Turn off nearby electrical devices that may cause interference.[4] |
| Inaccurate QT interval measurement | - Incorrect heart rate correction formula- Difficulty in identifying the end of the T-wave- Anesthetic effects on cardiac electrophysiology | - Use a species-specific QT correction formula (e.g., Bazett's formula may not be appropriate for rodents).- Utilize automated analysis software with clear algorithms for T-wave end detection. Manual verification is recommended.- If using anesthesia, choose an agent with minimal effects on the QT interval and allow for a stabilization period before recording.[5] |
| High inter-animal variability | - Differences in age, weight, or strain of the animals- Variations in experimental conditions (e.g., time of day, temperature)- Inconsistent drug administration | - Use a homogenous group of animals for the study.- Standardize all experimental conditions.- Ensure accurate and consistent dosing for all animals. |
Frequently Asked Questions (FAQs)
Q1: What is the significance of QT prolongation in preclinical studies?
A1: QT interval prolongation is a key indicator of delayed ventricular repolarization, which can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[6][7] Regulatory agencies, such as the FDA, require assessment of a drug's potential to cause QT prolongation as part of the preclinical safety evaluation.[8]
Q2: How do I choose the appropriate preclinical model for cardiotoxicity assessment?
A2: The choice of model depends on the specific question being addressed.
-
In vitro hERG assays are used early in drug discovery to screen for compounds that block the hERG potassium channel, a common cause of QT prolongation.[9]
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a more integrated in vitro system as they express multiple human cardiac ion channels and can be used to assess effects on electrophysiology and contractility.[10]
-
In vivo animal models (e.g., dogs, non-human primates) are used in later preclinical stages to evaluate the overall cardiovascular effects of a drug, including QT interval, heart rate, and blood pressure in a whole-organism context.[11]
Q3: What are the key considerations for analyzing and interpreting QT interval data from preclinical studies?
A3: Key considerations include:
-
Heart Rate Correction: The QT interval is inversely related to heart rate. Therefore, it is crucial to correct the QT interval for heart rate (QTc) using an appropriate formula for the species being studied.[12]
-
Concentration-Response Analysis: Evaluating the relationship between drug concentration and the magnitude of QTc prolongation is essential for risk assessment.[13][14]
-
Safety Margin: The safety margin is the ratio between the drug concentration that causes a certain level of effect (e.g., IC50 for hERG block or a specific level of QTc prolongation) and the expected therapeutic plasma concentration in humans. A larger safety margin generally indicates a lower risk.
Q4: What are the main signaling pathways implicated in drug-induced cardiotoxicity?
A4: Several signaling pathways are involved, with two of the most prominent being:
-
Oxidative Stress: Many cardiotoxic drugs, such as the anticancer agent doxorubicin, induce the generation of reactive oxygen species (ROS).[15][16] Excessive ROS can damage cellular components, leading to mitochondrial dysfunction and cell death.[17]
-
Apoptosis: Programmed cell death, or apoptosis, is a key mechanism of cardiomyocyte loss in drug-induced cardiotoxicity.[18] This can be triggered by various stimuli, including oxidative stress and DNA damage.
Quantitative Data Summary
Table 1: IC50 Values of Reference hERG Channel Inhibitors
| Compound | IC50 (nM) | Primary Use |
| Dofetilide | 7 - 69 | Antiarrhythmic |
| Cisapride | 9 - 1,518 | Gastroprokinetic agent |
| Terfenadine | 1,800 - 1,885 | Antihistamine |
| Astemizole | 59 | Antihistamine |
| Sertindole | 352 - 353 | Antipsychotic |
Data compiled from multiple sources and assay conditions, leading to a range of reported values.[7][19][20][21]
Table 2: Representative Concentration-Response Data for Drug-Induced QTc Prolongation in a Preclinical Model (Dog)
| Drug | Dose (mg/kg) | Peak Plasma Concentration (ng/mL) | Mean Change in QTc (ms) |
| Moxifloxacin | 10 | 1500 | +15 |
| Dofetilide | 0.02 | 1.2 | +25 |
| Ondansetron | 1 | 50 | +8 |
| Levocetirizine | 0.5 | 300 | -2 |
Illustrative data based on published studies.[22]
Experimental Protocols
Manual Patch-Clamp Protocol for hERG Current Measurement
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells). Culture cells to 70-80% confluency.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
-
-
Electrophysiological Recording:
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current.
-
-
Drug Application: Perfuse the external solution containing the test compound at various concentrations. Allow for steady-state block to be reached at each concentration.
-
Data Analysis: Measure the peak tail current amplitude at -50 mV in the presence and absence of the drug. Calculate the percentage of inhibition and fit the concentration-response data to a Hill equation to determine the IC50 value.[6][11][23]
hiPSC-Cardiomyocyte Contractility Assay Protocol
-
Cell Plating: Plate purified hiPSC-cardiomyocytes onto fibronectin-coated plates at an appropriate density to form a confluent, spontaneously beating monolayer. Culture for at least 7-10 days to allow for functional maturation.
-
Medium Exchange: Replace the culture medium with a Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Recording Setup: Place the culture plate on the stage of an inverted microscope equipped with a camera and a system for tracking cell motion (e.g., video edge detection or impedance-based system). Maintain the temperature at 37°C.
-
Baseline Recording: Record baseline contractile activity for a stable period (e.g., 5-10 minutes).
-
Compound Addition: Add the test compound at the desired concentrations to the well and record the contractile activity for a defined period to assess acute effects. For chronic studies, compounds can be added to the culture medium for longer incubation times.
-
Data Analysis: Analyze the recordings to extract parameters such as beat rate, contraction amplitude, and contraction/relaxation kinetics. Compare the parameters before and after compound addition.[24][25][26]
In Vivo ECG Monitoring Protocol in Rodents
-
Animal Preparation: Anesthetize the rodent (e.g., with isoflurane) and place it on a heating pad to maintain body temperature. Shave the fur over the areas for electrode placement.
-
Electrode Placement: Place subcutaneous needle electrodes in a standard Lead II configuration (right forelimb, left hindlimb, and a ground electrode on the right hindlimb).
-
ECG Recording: Connect the electrodes to a bio-amplifier and a data acquisition system. Allow the animal's heart rate to stabilize after the initial anesthesia induction. Record the ECG for a baseline period (e.g., 15-30 minutes).
-
Drug Administration: Administer the test compound via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Post-Dose Recording: Continuously record the ECG for a specified period after drug administration to capture the time course of any effects.
-
Data Analysis: Analyze the ECG recordings to measure heart rate, PR interval, QRS duration, and QT interval. Apply a heart rate correction to the QT interval. Compare the post-dose values to the baseline values.[5][27][28][29]
Visualizations
Caption: Oxidative stress signaling pathway in drug-induced cardiotoxicity.
Caption: Intrinsic (mitochondrial) apoptosis signaling pathway.
References
- 1. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 2. aclsnow.com [aclsnow.com]
- 3. lifesync.com [lifesync.com]
- 4. Artifact 101: Understanding and Fixing Powerline Interference in ECG Recordings - CardioBird [cardiobird.com]
- 5. Electrocardiogram Recordings in Anesthetized Mice using Lead II [jove.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. dovepress.com [dovepress.com]
- 10. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 12. The role of concentration−effect relationships in the assessment of QTc interval prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Chemotherapy-Induced Cardiotoxicity: Overview of the Roles of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidative stress injury in doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Blinded Contractility Analysis in hiPSC-Cardiomyocytes in Engineered Heart Tissue Format: Comparison With Human Atrial Trabeculae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journalofsports.com [journalofsports.com]
- 28. ahajournals.org [ahajournals.org]
- 29. Heart Rate and Electrocardiography Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating HPLC Method for Bedaquiline Fumarate Analysis
Welcome to the technical support center for the stability-indicating HPLC analysis of Bedaquiline Fumarate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully implementing and troubleshooting this analytical method.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method and why is it important for this compound analysis?
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For this compound, an anti-tuberculosis drug, it is crucial to have a method that can separate the intact drug from its potential degradation products, ensuring the safety and efficacy of the pharmaceutical formulation.[1][2][3] This allows for the accurate measurement of the active pharmaceutical ingredient (API) in the presence of its impurities and degradants that may form during manufacturing, storage, or handling.
Q2: What are the typical chromatographic conditions for a stability-indicating HPLC analysis of this compound?
Several validated methods have been reported. A common approach involves reverse-phase HPLC (RP-HPLC) with the following components:
-
Column: A C18 column is frequently used, with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size.[4][5]
-
Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as ammonium acetate or phosphate buffer) is typical.[2][4] The ratio is optimized to achieve good separation, for example, methanol and ammonium acetate buffer (pH 4) in a 90:10 v/v ratio.[2]
-
Flow Rate: A flow rate of around 1.0 to 1.2 mL/min is commonly employed.[5][6]
-
Detection: UV detection is standard, with wavelengths typically set between 224 nm and 246 nm.[4][7]
-
Temperature: The analysis is usually performed at ambient or controlled room temperature.
Q3: What are the critical validation parameters for this HPLC method according to ICH guidelines?
As per the International Council for Harmonisation (ICH) guidelines, the method should be validated for:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2][8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2][4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2][4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][4]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][4]
Q4: Under what stress conditions is this compound known to degrade?
Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method. This compound has been shown to be susceptible to degradation under the following conditions:
-
Acidic Hydrolysis: Degradation is observed in the presence of acids (e.g., 0.5 N HCl).[1][3]
-
Alkaline Hydrolysis: Significant degradation occurs in basic conditions (e.g., 0.5 N NaOH).[1][9]
-
Oxidative Degradation: The drug is susceptible to oxidation (e.g., in the presence of hydrogen peroxide).[3][10]
-
Photolytic Degradation: Exposure to direct sunlight can cause substantial degradation.[1][11]
-
Thermal Degradation: Elevated temperatures (e.g., 80°C) can also lead to the degradation of this compound.[1][10]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing or Asymmetry | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Presence of active sites on the stationary phase. | 1. Wash the column with a strong solvent, or replace the column if necessary. 2. Ensure the mobile phase pH is appropriate for the analyte and column. For Bedaquiline, a slightly acidic pH (e.g., pH 4) is often used.[2] 3. Reduce the concentration of the sample injected. 4. Use a mobile phase additive (e.g., triethylamine) to block active silanol groups. |
| Poor Resolution Between Bedaquiline and Degradation Peaks | 1. Inefficient column. 2. Inappropriate mobile phase composition. 3. Flow rate is too high. | 1. Check the column's theoretical plates and replace it if performance has deteriorated. 2. Optimize the mobile phase composition. Try adjusting the organic-to-aqueous ratio or changing the organic solvent (e.g., from methanol to acetonitrile).[2] 3. Reduce the flow rate to allow for better separation. |
| Baseline Drift or Noise | 1. Contaminated mobile phase or detector cell. 2. Column bleed. 3. Fluctuation in pump pressure. 4. Detector lamp aging. | 1. Flush the system with a clean, strong solvent. Prepare fresh mobile phase. 2. Use a column with low bleed characteristics. Ensure the mobile phase is compatible with the column. 3. Degas the mobile phase and check for leaks in the pump. 4. Replace the detector lamp if it has exceeded its lifetime. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure the mobile phase is well-mixed and degassed. Check the pump for consistent performance. 2. Use a column oven to maintain a constant temperature. 3. Allow sufficient time for the column to equilibrate with the mobile phase before injecting samples. |
| Unexpected or Extra Peaks | 1. Sample contamination. 2. Carryover from previous injections. 3. Formation of new degradation products. | 1. Prepare fresh samples and standards using high-purity solvents. 2. Implement a needle wash step in the injection sequence. Inject a blank solvent to check for carryover. 3. If new peaks appear during a stability study, it may indicate the formation of previously unobserved degradation products. Further investigation and peak characterization may be required.[11][12] |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).[1][4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 5-30 µg/mL).[2]
-
Sample Preparation (from Tablets): For tablet dosage forms, weigh and finely powder a specific number of tablets. Transfer an amount of powder equivalent to a known amount of this compound into a volumetric flask. Add a portion of the diluent, sonicate to dissolve, and then dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.[2][4]
Forced Degradation Studies
To demonstrate the stability-indicating capability of the method, forced degradation studies are conducted on the this compound drug substance. The following are representative conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.5 N HCl at room temperature or elevated temperature for a specified period. Neutralize the solution before injection.[1][9]
-
Alkaline Hydrolysis: Treat the drug solution with 0.5 N NaOH at room temperature or elevated temperature for a specified period. Neutralize the solution before injection.[1][9]
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[3]
-
Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 80°C) for a defined period.[1][10]
-
Photolytic Degradation: Expose the drug solution to direct sunlight or a photostability chamber for a specified duration.[1][11]
After exposure to the stress conditions, the samples are diluted appropriately with the mobile phase and analyzed by the HPLC method. The chromatograms are then examined for the separation of the main Bedaquiline peak from any degradation product peaks.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the validation of a stability-indicating HPLC method for this compound.
Table 1: Chromatographic and System Suitability Parameters
| Parameter | Typical Value | Reference |
| Retention Time (min) | ~2.27 - 6.5 | [6][8] |
| Tailing Factor | < 2 | [2] |
| Theoretical Plates | > 2000 | |
| Resolution | > 2 between Bedaquiline and closest eluting peak | [8] |
Table 2: Method Validation Summary
| Parameter | Typical Results | Reference |
| Linearity Range (µg/mL) | 5 - 180 | [2][8] |
| Correlation Coefficient (r²) | > 0.998 | [2][8] |
| Accuracy (% Recovery) | 98 - 102% | [2] |
| Precision (% RSD) | < 2% | [2][4] |
| LOD (µg/mL) | 0.17 - 3 | [2][8] |
| LOQ (µg/mL) | 0.53 - 12 | [2][8] |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Extent of Degradation | Reference |
| Acid Hydrolysis (0.5 N HCl) | ~6.15% | [1] |
| Alkaline Hydrolysis (0.5 N NaOH) | ~86.59% | [1] |
| Oxidative (H₂O₂) | Significant degradation | [3] |
| Thermal (80°C) | ~70.11% | [1] |
| Photolytic (Sunlight) | ~90.75% - 91.98% | [1] |
Visualizations
Caption: Workflow for the stability-indicating HPLC analysis of this compound.
Caption: Logical troubleshooting flow for common HPLC issues.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. characterization-of-stress-degradation-products-of-bedaquiline-fumarate-and-bedaquiline-by-lc-pda-and-lc-ms - Ask this paper | Bohrium [bohrium.com]
Validation & Comparative
Genetic Markers of Bedaquiline and Clofazimine Cross-Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genetic markers associated with cross-resistance to bedaquiline and clofazimine in Mycobacterium tuberculosis. The information presented is based on experimental data from peer-reviewed studies and is intended to inform research and development efforts in the fight against drug-resistant tuberculosis.
Key Genetic Markers and Mechanisms of Cross-Resistance
Cross-resistance between bedaquiline and clofazimine is primarily mediated by mutations in genes that regulate the MmpS5-MmpL5 efflux pump. Efflux pumps are transmembrane proteins that actively transport substances, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.
The two main genes implicated in this non-target-based resistance mechanism are:
-
Rv0678 : This gene encodes a transcriptional repressor that negatively regulates the expression of the mmpS5 and mmpL5 genes. Mutations in Rv0678 can lead to the derepression of this efflux pump system, resulting in increased efflux of both bedaquiline and clofazimine.[1][2][3] A variety of mutations, including insertions, deletions, and single nucleotide polymorphisms, have been identified throughout the Rv0678 gene in resistant clinical isolates.[1]
-
pepQ (Rv2535c) : Loss-of-function mutations in this gene, which encodes a putative Xaa-Pro aminopeptidase, have been shown to confer low-level cross-resistance to both bedaquiline and clofazimine.[4][5] While the exact mechanism is still under investigation, it is hypothesized to be related to drug efflux, although not through the upregulation of the MmpS5-MmpL5 pump.[4][5]
It is important to note that mutations in the atpE gene, the direct target of bedaquiline, are associated with high-level bedaquiline resistance but do not typically confer cross-resistance to clofazimine.
Quantitative Data on Cross-Resistance
The following table summarizes the impact of various mutations in Rv0678 and pepQ on the Minimum Inhibitory Concentrations (MICs) of bedaquiline and clofazimine. The data is compiled from multiple studies and demonstrates the varying levels of resistance conferred by different genetic alterations.
| Gene | Mutation | Bedaquiline MIC (μg/mL) | Fold Increase in Bedaquiline MIC | Clofazimine MIC (μg/mL) | Fold Increase in Clofazimine MIC | Reference Strain MIC (BDQ/CFZ) (μg/mL) |
| Rv0678 | Various (clinical isolates) | 2- to 16-fold increase | 2-16x | 2- to 4-fold increase | 2-4x | Varies by study |
| Rv0678 | 138-139_Ins-G | >1.0 | - | >2.0 | - | 0.03 / 0.25 |
| Rv0678 | 141-142_Ins-C | >1.0 | - | >2.0 | - | 0.03 / 0.25 |
| Rv0678 | 192-193_Ins-G | >1.0 | - | >2.0 | - | 0.03 / 0.25 |
| pepQ | Loss-of-function mutants | 0.12 | 4x | 1.0 | 4x | 0.03 / 0.25 |
Note: MIC values can vary depending on the specific mutation, the genetic background of the M. tuberculosis strain, and the susceptibility testing method used.
Experimental Protocols
This section details the key experimental methodologies used to identify and characterize the genetic markers of bedaquiline and clofazimine cross-resistance.
In Vitro Selection of Resistant Mutants
This protocol is used to generate drug-resistant mutants in the laboratory to study the genetic basis of resistance.
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is a commonly used laboratory reference strain.
-
Culture Medium: Middlebrook 7H10 agar supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC).
-
Drug Concentrations: Bedaquiline is added to the agar at concentrations ranging from 0.03 to 2.0 µg/mL. Clofazimine is used at concentrations from 0.125 to 4.0 µg/mL.
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis is prepared in Middlebrook 7H9 broth with OADC. The culture is washed and resuspended in fresh medium.
-
Plating and Incubation: Approximately 108 to 109 colony-forming units (CFUs) are plated onto the drug-containing and drug-free (control) agar plates. Plates are incubated at 37°C for 3-4 weeks.
-
Mutant Selection and Verification: Colonies that grow on the drug-containing plates are considered potential resistant mutants. These are sub-cultured on drug-containing medium to confirm the resistance phenotype.
Minimum Inhibitory Concentration (MIC) Determination
MIC testing is performed to quantify the level of resistance of a bacterial strain to an antibiotic.
-
Method: The agar proportion method is a standard technique for M. tuberculosis.
-
Media: Middlebrook 7H10 or 7H11 agar with OADC supplement.
-
Drug Preparation: Serial twofold dilutions of bedaquiline and clofazimine are prepared and added to the molten agar before pouring the plates.
-
Inoculum: A standardized suspension of the M. tuberculosis isolate is prepared.
-
Inoculation: A series of dilutions of the bacterial suspension are inoculated onto the drug-containing and control plates.
-
Incubation: Plates are incubated at 37°C for 3-4 weeks.
-
MIC Reading: The MIC is defined as the lowest drug concentration that inhibits at least 99% of the bacterial growth compared to the drug-free control.
Whole-Genome Sequencing (WGS) and Analysis
WGS is used to identify the specific genetic mutations responsible for the drug resistance phenotype.
-
DNA Extraction: Genomic DNA is extracted from pure cultures of the M. tuberculosis isolates (both resistant mutants and the susceptible parent strain).
-
Library Preparation: DNA libraries are prepared using a commercial kit (e.g., Illumina Nextera XT) according to the manufacturer's instructions.
-
Sequencing: Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina MiSeq or HiSeq).
-
Data Analysis:
-
Read Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.
-
Read Mapping: The quality-filtered reads are aligned to the M. tuberculosis H37Rv reference genome.
-
Variant Calling: Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) are identified by comparing the mapped reads of the resistant mutant to the reference genome and the parent strain.
-
Annotation: The identified genetic variants are annotated to determine their location within genes and their predicted effect on protein function (e.g., missense, nonsense, frameshift).
-
-
Confirmation: Putative resistance-conferring mutations are typically confirmed by Sanger sequencing.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of cross-resistance and a typical experimental workflow for identifying resistance markers.
Caption: Mechanism of Rv0678-mediated cross-resistance to bedaquiline and clofazimine.
Caption: Experimental workflow for identifying cross-resistance genetic markers.
References
- 1. Impact of Rv0678 mutations on patients with drug-resistant TB treated with bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquisition of Cross-Resistance to Bedaquiline and Clofazimine following Treatment for Tuberculosis in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected high prevalence of resistance-associated Rv0678 variants in MDR-TB patients without documented prior use of clofazimine or bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in pepQ Confer Low-Level Resistance to Bedaquiline and Clofazimine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutations in pepQ Confer Low-Level Resistance to Bedaquiline and Clofazimine in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bedaquiline MIC Breakpoints for Mycobacterium avium Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bedaquiline's in vitro activity against Mycobacterium avium complex (MAC), contextualized with data from alternative antimicrobial agents. It includes detailed experimental protocols for determining Minimum Inhibitory Concentrations (MICs) and visual representations of key biological pathways to support research and development efforts in treating MAC infections.
Data Presentation: Comparative MIC Distributions
The following table summarizes the MIC distributions for Bedaquiline and key comparator drugs against clinical isolates of Mycobacterium avium complex. This data, compiled from multiple studies, facilitates a direct comparison of their in vitro potency. It is important to note that while MIC data is available, formal clinical breakpoints for Bedaquiline against MAC have not been established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The values presented for Bedaquiline are often interpreted in the context of epidemiological cutoff values (ECOFFs), which distinguish wild-type from non-wild-type bacterial populations.
| Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Bedaquiline | ≤0.003 - 1.0 | 0.007 - 0.015 | 0.06 - 0.12 | [1][2] |
| Clarithromycin | 0.5 - >128 | 0.5 - 2 | 4 - >128 | [1] |
| Amikacin | 4 - ≥1024 | 4 - 16 | 16 - ≥1024 | [1] |
| Moxifloxacin | 0.5 - >32 | 0.5 - 4 | 2 - >32 | |
| Linezolid | 8 - ≥32 | 8 - 16 | ≥32 | |
| Ethambutol | 0.5 - >32 | 2 - 8 | 8 - 16 | |
| Rifabutin | 0.06 - >16 | 0.25 - 1 | 2 - 8 |
Experimental Protocols: Broth Microdilution for MAC
The determination of MIC values for slowly growing nontuberculous mycobacteria like MAC is primarily performed using the broth microdilution method, as outlined in the CLSI document M24-A2 and by EUCAST.[3][4]
Key Methodological Steps:
-
Inoculum Preparation:
-
Colonies of MAC are harvested from solid media and suspended in a suitable broth, such as Middlebrook 7H9.
-
The suspension is homogenized, often by vortexing with glass beads, to break up clumps.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 1-5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Test Plate Preparation:
-
Customized 96-well microtiter plates are prepared with serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth or Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).[1][5]
-
A growth control well (without antimicrobial agent) and a sterility control well (without bacteria) are included on each plate.
-
-
Incubation:
-
The inoculated plates are sealed to prevent evaporation and incubated at 35-37°C.
-
Due to the slow growth of MAC, incubation typically lasts for 7 to 14 days, or until sufficient growth is observed in the growth control well.[1]
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the MAC isolate. This is often facilitated by using a mirrored light box for clearer observation.
-
Mandatory Visualizations
Bedaquiline's Mechanism of Action
Bedaquiline exerts its bactericidal effect by targeting a novel site within the mycobacterial energy metabolism pathway.
Caption: Bedaquiline inhibits mycobacterial ATP synthase by binding to the c-subunit ring.
Mechanism of Bedaquiline Resistance in M. avium Complex
A primary mechanism of acquired resistance to Bedaquiline in mycobacteria involves the upregulation of an efflux pump system.
Caption: Mutations in the Rv0678 repressor gene lead to overexpression of the MmpS5-MmpL5 efflux pump.
Experimental Workflow for MIC Determination
The following diagram outlines the logical flow of the broth microdilution method for determining the MIC of Bedaquiline against MAC isolates.
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) of Bedaquiline.
References
- 1. In Vitro Susceptibility Testing of Bedaquiline against Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of bedaquiline against Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. EUCAST: Reference Method [eucast.org]
- 5. researchgate.net [researchgate.net]
Synergistic Potential of Bedaquiline in Combination with Clarithromycin and Clofazimine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant mycobacterial infections necessitates the exploration of novel combination therapies. Bedaquiline, a diarylquinoline that inhibits mycobacterial ATP synthase, is a cornerstone of treatment for multidrug-resistant tuberculosis.[1][2] Its potential in combination with other antimycobacterial agents, such as clarithromycin and clofazimine, is an active area of research, particularly for non-tuberculous mycobacteria (NTM) infections which are notoriously difficult to treat. This guide provides a comparative analysis of the synergistic, additive, and antagonistic effects observed when combining bedaquiline with clarithromycin and clofazimine, supported by experimental data from in vitro and in vivo studies.
In Vitro Synergy Analysis: A Tabular Comparison
The synergistic potential of drug combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI). This index is derived from checkerboard assays, where the minimum inhibitory concentrations (MICs) of drugs are determined alone and in combination. An FICI of ≤ 0.5 is typically defined as synergy, > 0.5 to 4.0 as no interaction (or additive), and > 4.0 as antagonism.[3]
| Drug Combination | Mycobacterial Species | Mean FICI | Interpretation | Key Findings |
| Bedaquiline + Clofazimine | Mycobacterium abscessus (MAB) | 0.79[4][5][6] | No Interaction / Weak Synergy | Time-kill assays revealed a synergistic interaction over time.[4][5][6] This combination may enhance the bacteriostatic effect against MAB.[4][5][6] |
| Mycobacterium avium complex (MAC) | 0.97[4][5][6] | No Interaction | The combination slowed the emergence of bedaquiline resistance in M. avium.[4][5][6] | |
| Bedaquiline + Clarithromycin | Mycobacterium avium complex (MAC) | 0.82[4][5][6] | No Interaction | Time-kill assays indicated an antagonistic interaction, suggesting this combination might be less effective than bedaquiline alone for MAC treatment.[4][5][6] |
Time-Kill Kinetics: Assessing Bactericidal vs. Bacteriostatic Effects
Time-kill assays provide dynamic information about the effect of drug combinations on bacterial viability over time.
| Drug Combination | Mycobacterial Species | Observation | Implication |
| Bedaquiline + Clofazimine | Mycobacterium abscessus (MAB) | Synergistic interaction over time.[4][5][6] | Enhanced and prolonged bacteriostatic activity. |
| Mycobacterium avium complex (MAC) | No interaction. Clofazimine yielded a slight bactericidal effect when combined with the bacteriostatic bedaquiline.[4][5][6] | Potential for improved bactericidal activity against MAC. | |
| Bedaquiline + Clarithromycin | Mycobacterium avium complex (MAC) | Antagonistic interaction.[4][5][6] | Reduced efficacy compared to individual drug activity. |
| Bedaquiline + Clarithromycin + Clofazimine | Mycobacterium avium complex (MAC) | Rapid bactericidal effect in a mouse model, exceeding the expected effects of mono or dual therapy.[7][8] | A promising triple-drug regimen for M. avium pulmonary disease.[9] |
Experimental Protocols
Checkerboard Assay for FICI Determination
The checkerboard method is a standard in vitro technique to assess drug interactions.
-
Preparation of Drug Dilutions: A series of two-fold dilutions of each drug (Bedaquiline, Clarithromycin, Clofazimine) are prepared in a liquid broth medium suitable for mycobacterial growth (e.g., cation-adjusted Mueller-Hinton broth).
-
Plate Setup: In a 96-well microtiter plate, the dilutions of the two drugs to be tested are dispensed in a checkerboard pattern. This results in wells containing a gradient of concentrations for both drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the mycobacterial isolate.
-
Incubation: The plates are incubated at the optimal temperature and duration for the specific mycobacterial species.
-
Determination of MIC: The MIC is the lowest concentration of a drug that inhibits visible growth. The MIC of each drug alone is determined, as well as the MIC of the drugs in combination.
-
FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing over time.
-
Culture Preparation: Mycobacterial cultures are grown to a specific optical density.
-
Drug Exposure: The cultures are then exposed to the drugs at specific concentrations (e.g., at their MIC), both individually and in combination. A growth control (no drug) is also included.
-
Sampling: At various time points (e.g., 0, 24, 48, 72 hours), aliquots are taken from each culture.
-
Viable Cell Counting: The aliquots are serially diluted and plated on solid agar medium.
-
Incubation and Colony Counting: After incubation, the number of colony-forming units (CFU) per milliliter is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each drug condition to determine if the effect is bactericidal (≥ 3-log10 reduction in CFU/mL) or bacteriostatic (inhibition of growth without a significant reduction in CFU/mL). Synergy is determined if the combination shows a ≥ 2-log10 greater kill than the most active single agent.
Signaling Pathways and Mechanisms of Interaction
While the mechanisms of action for the individual drugs are known, the precise molecular basis for their synergistic or antagonistic interactions is not yet fully elucidated.
-
Bedaquiline: Inhibits the proton pump of mycobacterial ATP synthase, leading to ATP depletion and cell death.[5]
-
Clarithromycin: A macrolide antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit.
-
Clofazimine: A riminophenazine antibiotic with a multi-faceted mechanism of action that includes targeting the bacterial respiratory chain and producing reactive oxygen species.
The observed synergy between bedaquiline and clofazimine may stem from their complementary targeting of energy metabolism. Conversely, the antagonism between bedaquiline and clarithromycin could be due to complex interactions at the metabolic or ribosomal level. Further research is required to delineate the specific signaling pathways involved in these drug-drug interactions.
References
- 1. Bedaquiline - Wikipedia [en.wikipedia.org]
- 2. Bedaquiline-containing regimens and multidrug-resistant tuberculosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A bedaquiline/clofazimine combination regimen might add activity to the treatment of clinically relevant non-tuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ovid.com [ovid.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Regimen comprising clarithromycin, clofazimine and bedaquiline is more efficacious than monotherapy in a mouse model of chronic Mycobacterium avium lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
A Meta-Analysis of Bedaquiline Efficacy and Safety in Multidrug-Resistant Tuberculosis: A Comparative Guide
A comprehensive review of Phase II and Phase III clinical trial data for Bedaquiline, offering a comparative analysis against alternative therapies for multidrug-resistant tuberculosis (MDR-TB). This guide is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visual representations of key biological and procedural pathways.
Executive Summary
Bedaquiline, a diarylquinoline antimycobacterial agent, represents a significant advancement in the treatment of multidrug-resistant tuberculosis. It functions by specifically inhibiting the proton pump of mycobacterial ATP synthase, an enzyme crucial for cellular energy production in Mycobacterium tuberculosis.[1][2][3] This unique mechanism of action provides a vital therapeutic option against strains resistant to conventional first- and second-line drugs. This guide synthesizes data from pivotal Phase II and Phase III clinical trials, comparing Bedaquiline's performance with other key MDR-TB drugs, including Delamanid, Pretomanid, and Linezolid. The analysis covers efficacy endpoints such as sputum culture conversion and treatment success rates, alongside a thorough review of safety profiles.
Comparative Efficacy of Bedaquiline and Alternatives
The efficacy of Bedaquiline, primarily in combination with other drugs, has been demonstrated in multiple clinical trials. The following tables summarize key efficacy outcomes from these studies, offering a quantitative comparison with alternative and combination therapies.
Table 1: Sputum Culture Conversion Rates in Bedaquiline Clinical Trials
| Trial | Regimen | Timepoint | Culture Conversion Rate (%) | Comparator/Control Rate (%) | Reference |
| C208 (Phase II) | Bedaquiline + OBR¹ | 24 Weeks | 79 | 58 (Placebo + OBR) | [4] |
| C208 (Phase II) | Bedaquiline + OBR¹ | 120 Weeks | 62 | 44 (Placebo + OBR) | [4] |
| C209 (Phase II) | Bedaquiline + BR² | 24 Weeks | 79.5 | N/A (Single Arm) | [5] |
| STREAM Stage 2 (Phase III) | 9-month all-oral Bedaquiline-containing | End of Treatment | 82.7 | 71.1 (9-month injectable) | [6] |
| TB-PRACTECAL (Phase II/III) | 6-month BPaLM³ | End of Treatment | 89 | 52 (Standard of Care) | [7][8] |
¹Optimized Background Regimen ²Background Regimen ³Bedaquiline, Pretomanid, Linezolid, Moxifloxacin
Table 2: Treatment Success/Cure Rates in Bedaquiline and Comparator Trials
| Trial | Regimen | Outcome | Success/Cure Rate (%) | Comparator/Control Rate (%) | Reference |
| C208 (Phase II) | Bedaquiline + OBR¹ | Cure (120 Weeks) | 58 | 32 (Placebo + OBR) | [4] |
| Delamanid (Phase III) | Delamanid + OBR¹ | Favorable Outcome | 81.3 | 84.2 (Placebo + OBR) | [1] |
| Nix-TB (Pretomanid - Phase III) | BPaL⁴ | Favorable Outcome | 90 | N/A (Single Arm) | [9] |
| ZeNix (Pretomanid/Linezolid - Phase III) | BPaL⁴ (varied Linezolid dose/duration) | Favorable Outcome | 84-93 | N/A (Single Arm) | [10] |
| STREAM Stage 2 (Phase III) | 6-month Bedaquiline-containing (with injectable) | Favorable Outcome | 91.0 | 68.5 (Concurrent Controls) | [6] |
¹Optimized Background Regimen ⁴Bedaquiline, Pretomanid, Linezolid
Comparative Safety Profiles
The safety of Bedaquiline and its alternatives is a critical consideration in the treatment of MDR-TB. Common adverse events and mortality rates are summarized below.
Table 3: Key Adverse Events and Mortality in Bedaquiline and Comparator Trials
| Drug/Regimen | Common Adverse Events (≥10%) | Mortality Rate (%) | Comparator/Control Mortality Rate (%) | Reference |
| Bedaquiline (Pooled Phase II) | Nausea, arthralgia, headache | 11.8 | 3.8 (Placebo) | [11] |
| Delamanid (Phase III) | Gastrointestinal effects | 5.3 | 4.7 (Placebo) | [1] |
| Pretomanid (Nix-TB) | Peripheral neuropathy, myelosuppression (attributed to Linezolid) | 6.4 | N/A | [9][10] |
| Linezolid | Peripheral neuropathy, myelosuppression, optic neuritis | Varies with dose and duration | N/A | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for key Bedaquiline trials.
C208 (Phase II) Study Protocol
The C208 trial was a two-stage, randomized, double-blind, placebo-controlled study.[13][14]
-
Patient Population: Adults aged 18-65 with newly diagnosed, sputum smear-positive pulmonary MDR-TB.
-
Randomization: Patients were assigned in a 1:1 ratio to receive either Bedaquiline or a placebo, in addition to a five-drug optimized background regimen (OBR).
-
Dosing: The Bedaquiline group received 400 mg once daily for the first 2 weeks, followed by 200 mg three times per week for the subsequent 22 weeks.[13]
-
Primary Efficacy Endpoint: Time to sputum culture conversion in liquid broth.[14]
-
Follow-up: Patients were followed for a total of 120 weeks from baseline.[4]
TB-PRACTECAL (Phase II/III) Study Protocol
This was an open-label, multi-arm, randomized, controlled, non-inferiority trial.[1]
-
Patient Population: Patients aged 15 and older with rifampicin-resistant pulmonary tuberculosis.
-
Randomization: In the first stage, patients were randomly assigned to one of three investigational arms containing Bedaquiline and Pretomanid, or a standard of care control arm.
-
Treatment Duration: 24 weeks for the investigational arms and 36 to 96 weeks for the standard of care.[1]
-
Primary Outcome: The percentage of unfavorable outcomes at 72 weeks post-randomization, which included a composite of early treatment discontinuation, treatment failure, recurrence, loss to follow-up, and death.
STREAM (Stage 2 - Phase III) Study Protocol
The STREAM trial was a large-scale, multi-country clinical trial, with Stage 2 being a registration trial.
-
Patient Population: Participants with rifampicin-resistant tuberculosis.
-
Randomization: Participants were randomly assigned to one of two new Bedaquiline-containing regimens or a control regimen.
-
Investigational Arms:
-
A 9-month all-oral regimen containing Bedaquiline.
-
A 6-month regimen containing Bedaquiline and an injectable for the first two months.
-
-
Comparator: The 9-11 month short-course regimen evaluated in Stage 1 of the trial.
-
Primary Endpoint: To determine if the new regimens were non-inferior to the control in terms of efficacy.
Mandatory Visualizations
Signaling Pathway of Bedaquiline
The following diagram illustrates the mechanism of action of Bedaquiline, targeting the ATP synthase of Mycobacterium tuberculosis.
Caption: Bedaquiline inhibits ATP synthesis by binding to the c-ring of mycobacterial ATP synthase.
Experimental Workflow of a Bedaquiline Clinical Trial
This diagram outlines the typical workflow for a patient participating in a clinical trial for a Bedaquiline-containing regimen for MDR-TB.
Caption: A typical patient journey through a randomized controlled trial for MDR-TB treatment.
References
- 1. TB-PRACTECAL: study protocol for a randomised, controlled, open-label, phase II-III trial to evaluate the safety and efficacy of regimens containing bedaquiline and pretomanid for the treatment of adult patients with pulmonary multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure of mycobacterial ATP synthase bound to the tuberculosis drug bedaquiline [ideas.repec.org]
- 4. Keeping phase III tuberculosis trials relevant: Adapting to a rapidly changing landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Chart of M/XDR-TB Patients on Longer Oral Regimen from Diagnosis to Treatment Outcome | Knowledge Base [ntep.in]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Bedaquiline in multidrug-resistant pulmonary tuberculosis GENESIS-SEFH drug evaluation report* | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 10. 24hmb.com [24hmb.com]
- 11. Evidence base for policy formulation - The Use of Bedaquiline in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. vitalstrategies.org [vitalstrategies.org]
- 14. Janssen Submits Phase 3 Study Data to the European Medicines Agency and U.S. Food and Drug Administration for SIRTURO® (bedaquiline) [jnj.com]
Revolutionizing Tuberculosis Treatment: A Comparative Guide to Novel Bedaquiline Salt Forms with Enhanced Bioavailability
For Immediate Release
Shanghai, China – November 7, 2025 – In a significant stride towards combating multidrug-resistant tuberculosis (MDR-TB), researchers are actively exploring new salt forms of the critical drug Bedaquiline to enhance its oral bioavailability and reduce adverse effects. This guide offers a comprehensive comparison of these emerging salt forms against the currently marketed Bedaquiline Fumarate (BDQ-FA), providing drug development professionals with essential data and experimental insights to steer future research and formulation strategies.
Bedaquiline, a diarylquinoline antimycobacterial agent, is a cornerstone in the treatment of MDR-TB. However, its low aqueous solubility and significant food effect—requiring administration with food to boost absorption—present challenges for patient compliance and consistent therapeutic exposure. The development of new salt forms with improved physicochemical properties is a promising avenue to overcome these limitations.
This guide synthesizes recent findings on several novel Bedaquiline salts, including saccharin, benzoate, maleate, besylate, mesylate, and hydrochloride salts, offering a head-to-head comparison of their performance.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
Recent studies have identified several promising new salt forms of Bedaquiline. A 2024 study highlighted a novel Bedaquiline Saccharin (BDQ-SA) salt, which demonstrated superior in vivo absorption and a reduced food effect compared to the commercially available fumarate salt.[1][2] Another comprehensive screening study successfully identified and scaled up five other crystalline salt candidates: benzoate, maleate, besylate (benzenesulfonate), mesylate (methansulfonate), and hydrochloride .[3][4][5][6]
While a direct comparative study of all these new salts under identical conditions is not yet available, existing data provides valuable insights. For instance, a pharmacokinetic study in dogs compared the oral bioavailability of fumarate, benzoate, and maleate salts. While this particular study did not find a statistically significant difference in the area under the curve (AUC) for these three salts, it underscores the importance of continued investigation into a wider range of salt forms and experimental conditions.[7][8]
The following tables summarize the key quantitative data available from recent literature, comparing the performance of these novel salt forms against this compound.
Table 1: In Vivo Pharmacokinetic Parameters of Bedaquiline Salt Forms in Beagle Dogs
| Salt Form | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0–t (ng·h/mL) | Food Effect (fold increase) | Reference |
| Fumarate (BDQ-FA) | 10 | - | - | 9,267 ± 10,182 | 7.2 | [2][7][8] |
| Saccharin (BDQ-SA) | - | - | - | - | 3.2 | [2] |
| Benzoate | 10 | - | - | 19,258 ± 11,803 | - | [7][8] |
| Maleate | 10 | - | - | 15,396 ± 9,170 | - | [7][8] |
Data presented as mean ± standard deviation where available. Dashes indicate data not reported in the cited sources.
Table 2: Physicochemical Properties of Novel Bedaquiline Salts
| Salt Form | Stoichiometry (Bedaquiline:Counterion) | Solubility in SGF (µg/mL) | Method of Preparation | Reference |
| Benzoate | 1:1 | < 15 | Slow/Fast Evaporation, Antisolvent Addition | [3][4] |
| Maleate | 1:1 | < 15 | Slow/Fast Evaporation, Antisolvent Addition | [3][4] |
| Besylate | 1:1 | < 15 | Slow/Fast Evaporation, Antisolvent Addition | [3][4] |
| Mesylate | 1:1 | < 15 | Slow/Fast Evaporation, Antisolvent Addition | [3][4] |
| Hydrochloride | 1:1 | < 15 | Slow/Fast Evaporation, Antisolvent Addition | [3][4] |
SGF: Simulated Gastric Fluid
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, this section details the methodologies employed in the key experiments.
Bedaquiline Salt Screening and Formation
The identification of new Bedaquiline salts involved a systematic screening process using various pharmaceutically acceptable counterions.
Protocol:
-
Counterion Selection: A diverse panel of counterions was selected based on their potential to form stable salts with Bedaquiline.
-
Salt Preparation: Salts were prepared using multiple techniques to maximize the chances of crystallization, including:
-
Slow Evaporation: Bedaquiline free base and the selected counterion (typically in a 1:1 molar ratio) were dissolved in a suitable solvent (e.g., acetone, acetonitrile, 2-propanol, methanol).[4][5][6] The solution was then allowed to evaporate slowly at ambient temperature.
-
Fast Evaporation: Similar to slow evaporation, but the solvent was evaporated more rapidly, often with the aid of a nitrogen stream.
-
Solvent/Anti-solvent Addition: The Bedaquiline and counterion mixture was dissolved in a solvent in which they are soluble, and an anti-solvent (in which the salt is insoluble) was gradually added to induce precipitation.[4]
-
-
Solid Form Screening: The resulting solids were analyzed using polarized light microscopy (PLM) to identify crystalline materials.[3] Infrared (IR) microspectroscopy and Raman microscopy were used to confirm salt formation by comparing the spectra to that of the Bedaquiline free base.[3]
-
Characterization: The promising crystalline salts were further characterized using a suite of analytical techniques, including:
Caption: Workflow for Bedaquiline Salt Screening and Characterization.
In Vivo Pharmacokinetic Study in Beagle Dogs
The bioavailability of the different Bedaquiline salt forms was assessed in beagle dogs, a standard preclinical model.
Protocol:
-
Animal Model: Fasted male beagle dogs were used for the study.[7][8]
-
Dosing:
-
Oral Administration: A suspension of the Bedaquiline salt (e.g., fumarate, benzoate, or maleate) was administered orally to the dogs at a specified dose (e.g., 10 mg/kg).[7][8]
-
Intravenous Administration: For determining absolute bioavailability, an intravenous dose of Bedaquiline (as fumarate) was administered (e.g., 1 mg/kg).[7]
-
-
Blood Sampling: Blood samples were collected from the dogs at predetermined time points up to 168 hours post-dose.[7][8]
-
Plasma Analysis: Plasma was separated from the blood samples, and the concentrations of Bedaquiline and its active N-desmethyl metabolite (M2) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8]
-
Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Statistical tests (e.g., t-tests) were used to compare the parameters between the different salt forms.[7][8]
Caption: Workflow for In Vivo Pharmacokinetic Assessment of Bedaquiline Salts.
Future Directions
The preliminary data on novel Bedaquiline salt forms is highly encouraging. The saccharin salt, in particular, shows great promise in reducing the food effect, which could significantly improve patient adherence and treatment outcomes. Further head-to-head studies are warranted to comprehensively evaluate the solubility, dissolution rates, and in vivo performance of all identified lead salt candidates under standardized conditions. The development of a Bedaquiline salt with superior bioavailability and reduced food-drug interactions will be a monumental step forward in the global fight against multidrug-resistant tuberculosis.
References
- 1. New bedaquiline salt with improved bioavailability and reduced food effect [ouci.dntb.gov.ua]
- 2. New bedaquiline salt with improved bioavailability and reduced food effect - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. improvedpharma.com [improvedpharma.com]
- 4. d-nb.info [d-nb.info]
- 5. Salts and Polymorph Screens for Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of pharmacokinetics and bioavailability of bedaquiline...: Ingenta Connect [ingentaconnect.com]
- 8. Comparison of pharmacokinetics and bioavailability of this compound, benzoate and maleate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Genotypic vs. Phenotypic Drug Susceptibility Testing for Bedaquiline
For researchers, scientists, and drug development professionals at the forefront of combating multidrug-resistant tuberculosis (MDR-TB), the choice between genotypic and phenotypic drug susceptibility testing (DST) for Bedaquiline is a critical decision. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and visual workflows to aid in informed decision-making.
Bedaquiline, a diarylquinoline antibiotic, is a cornerstone of treatment for MDR-TB.[1][2] However, the emergence of Bedaquiline resistance threatens its efficacy. Accurate and timely DST is paramount for effective patient management and surveillance of resistance trends.[3][4][5][6] This guide delves into the two primary methods for determining Bedaquiline susceptibility: phenotypic assays that measure bacterial growth in the presence of the drug, and genotypic assays that detect resistance-associated genetic mutations.
Performance Characteristics: A Quantitative Overview
The selection of a DST method often hinges on a balance of accuracy, turnaround time, and throughput. The following tables summarize the key performance indicators for both phenotypic and genotypic DST for Bedaquiline.
| Phenotypic Method | Critical Concentration (CC) / Breakpoint | Sensitivity | Specificity | Turnaround Time (from pure culture) | Reference |
| MGIT 960 | 1.0 µg/mL | High | High | 14 days or less | [3][7] |
| 7H11 Agar Proportion (AP) | 0.25 µg/mL | High | High | 21 days or more | [3][4] |
| Broth Microdilution (BMD) | 0.12 µg/mL | High | High | 14 days or less | [3][4] |
| Genotypic Method | Principle | Key Target Genes | Turnaround Time (from DNA) | Advantages | Limitations |
| DNA Sequencing (Sanger/NGS) | Detection of resistance-associated variants (RAVs) | atpE, Rv0678, pepQ, Rv1979c | 1-3 days | Rapid results, can detect heteroresistance | Interpretation of novel mutations can be challenging, may not detect all resistance mechanisms.[8][3][9] |
Delving into the Methodologies: Experimental Protocols
Understanding the underlying experimental procedures is crucial for evaluating the suitability of each testing approach for a specific research or clinical setting.
Phenotypic Drug Susceptibility Testing
Phenotypic DST methods directly assess the ability of Mycobacterium tuberculosis to grow in the presence of Bedaquiline. The most common methods include:
-
Mycobacteria Growth Indicator Tube (MGIT) 960 System: This automated liquid culture system is the WHO-preferred method.[3][7] A standardized inoculum of M. tuberculosis is added to MGIT tubes containing a range of Bedaquiline concentrations. The instrument continuously monitors for fluorescence, which indicates bacterial growth. The minimal inhibitory concentration (MIC) is the lowest drug concentration that prevents growth.[10]
-
Agar Proportion (AP) Method: This method involves inoculating quadrants of a 7H10 or 7H11 agar plate with different dilutions of a bacterial suspension.[3] One quadrant serves as a drug-free control, while the others contain varying concentrations of Bedaquiline. Resistance is determined by comparing the number of colonies on the drug-containing quadrants to the control.
-
Broth Microdilution (BMD): This method uses multi-well plates to test a range of Bedaquiline concentrations simultaneously.[3][11] A standardized bacterial inoculum is added to each well. After incubation, the MIC is determined as the lowest concentration that inhibits visible growth.[12]
Genotypic Drug Susceptibility Testing
Genotypic DST identifies mutations in specific genes known to confer Bedaquiline resistance.[8][9]
-
DNA Sequencing: This is the gold standard for genotypic testing. Whole-genome sequencing (WGS) or targeted sequencing of resistance-associated genes like atpE, Rv0678, and pepQ is performed.[13][14][15][16] The presence of known resistance-associated variants (RAVs) indicates resistance.[3]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for phenotypic and genotypic DST.
The Molecular Basis of Bedaquiline Resistance
Understanding the mechanisms of resistance is fundamental to interpreting DST results. Bedaquiline resistance in M. tuberculosis is primarily associated with mutations in three key genes:
-
atpE : This gene encodes a subunit of the ATP synthase, the direct target of Bedaquiline.[9] Mutations in atpE can prevent the drug from binding to its target, often leading to high-level resistance.[9]
-
Rv0678 : This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[17][18] Mutations that inactivate Rv0678 lead to overexpression of this efflux pump, which actively transports Bedaquiline out of the bacterial cell, resulting in low-level resistance.[1][17] This is the most common mechanism of Bedaquiline resistance.[17]
-
pepQ : Mutations in this gene have also been associated with low-level Bedaquiline resistance.[8][9]
The following diagram illustrates the primary mechanisms of Bedaquiline action and resistance.
Conclusion: Choosing the Right Tool for the Job
Both phenotypic and genotypic DST methods offer valuable insights into Bedaquiline susceptibility. The choice between them depends on the specific needs of the user.
-
Phenotypic DST remains the gold standard for confirming resistance, as it directly measures the bacterium's ability to grow in the presence of the drug.[3] However, it is slower and more labor-intensive.
-
Genotypic DST provides rapid results, which can be critical for timely clinical decision-making.[19] The expanding knowledge of resistance mutations is continually improving the accuracy of genotypic predictions. However, the discovery of novel mutations necessitates ongoing validation against phenotypic methods.
For comprehensive surveillance and optimal patient care, an integrated approach that combines the speed of genotypic screening with the definitive results of phenotypic confirmation is often the most effective strategy. As our understanding of Bedaquiline resistance mechanisms continues to evolve, so too will the tools we use to detect and combat this significant public health threat.
References
- 1. academic.oup.com [academic.oup.com]
- 2. “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Validation of Bedaquiline Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Validation of Bedaquiline Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bedaquiline Resistance: Its Emergence, Mechanism, and Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Whole Genome Sequencing Identifies Novel Mutations Associated With Bedaquiline Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Bedaquiline and clofazimine resistance in Mycobacterium tuberculosis: an in-vitro and in-silico data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TB R&D Update: Scientists discover a new resistance mechanism to second line drug Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 19. Tuberculosis Phenotypic and Genotypic Drug Susceptibility Testing and Immunodiagnostics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The BPaL Regimen for Drug-Resistant Tuberculosis: A Comparative Guide
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has posed a significant global health challenge, necessitating the development of novel, more effective, and shorter treatment regimens. The combination of Bedaquiline, Pretomanid, and Linezolid (BPaL) has emerged as a highly promising all-oral, six-month regimen. This guide provides a comprehensive comparison of the BPaL regimen with standard treatment options for drug-resistant tuberculosis, supported by data from pivotal clinical trials.
Efficacy and Treatment Outcomes
The BPaL regimen has demonstrated high efficacy rates in clinical trials, particularly for patients with highly drug-resistant forms of tuberculosis who historically have had poor treatment outcomes.[1] The pivotal Nix-TB and ZeNix trials have been instrumental in establishing the effectiveness of this combination therapy.
Table 1: Comparison of Efficacy Outcomes for BPaL and Standard MDR-TB Regimens
| Outcome | BPaL Regimen (Nix-TB Trial) | BPaL Regimen (ZeNix Trial - various linezolid doses) | Standard MDR-TB Regimen (WHO-recommended) |
| Treatment Success Rate | 90%[1] | 84% - 93%[2] | ~59% (for MDR/RR-TB in 2018) |
| Duration of Treatment | 6 months | 6 months | 9 to 20 months or longer[3] |
| Patient Population | XDR-TB, treatment-intolerant or non-responsive MDR-TB | XDR-TB, pre-XDR-TB, or failed/treatment-intolerant MDR-TB | MDR-TB and RR-TB |
Safety and Tolerability Profile
While highly effective, the BPaL regimen is associated with a notable incidence of adverse events, primarily driven by the linezolid component. The ZeNix trial was specifically designed to evaluate whether the efficacy of the BPaL regimen could be maintained while reducing linezolid-associated side effects by decreasing the dose or duration.[2][4]
Table 2: Key Adverse Events Associated with the BPaL Regimen (ZeNix Trial)
| Adverse Event | 1200mg Linezolid for 6 months | 1200mg Linezolid for 2 months | 600mg Linezolid for 6 months | 600mg Linezolid for 2 months |
| Peripheral Neuropathy | 38% | 24% | 24% | 13% |
| Myelosuppression (Anemia) | 22%[5] | 17.4%[5] | 2%[5] | 6.7%[5] |
| Optic Neuritis | 4 cases (all resolved)[5] | Not reported | Not reported | Not reported |
Standard, longer MDR-TB regimens also present a significant burden of adverse effects, often leading to treatment discontinuation. These can include ototoxicity from injectable agents and psychiatric effects from other second-line drugs. The all-oral nature of the BPaL regimen is a significant advantage in this regard.
Mechanism of Action
The three drugs in the BPaL regimen have distinct mechanisms of action that synergistically target Mycobacterium tuberculosis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the pivotal Nix-TB and ZeNix trials.
Nix-TB Trial Protocol
The Nix-TB trial was a Phase 3, open-label, single-arm study designed to evaluate the efficacy and safety of the BPaL regimen in patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB.[6][7]
-
Participants: The trial enrolled 109 adults and adolescents (aged 14 years and older) with pulmonary XDR-TB or treatment-intolerant/non-responsive MDR-TB.[1][8]
-
Intervention: Participants received a regimen of Bedaquiline (400 mg daily for 2 weeks, then 200 mg three times a week for 24 weeks), Pretomanid (200 mg daily for 26 weeks), and Linezolid (1200 mg daily for 26 weeks).[9]
-
Primary Endpoint: The primary efficacy endpoint was the proportion of participants with a favorable outcome, defined as no evidence of active tuberculosis at 6 months after the end of treatment.[9]
-
Monitoring: Participants were monitored for adverse events, and sputum samples were collected at regular intervals to assess for culture conversion.[9]
ZeNix Trial Protocol
The ZeNix trial was a Phase 3, randomized, double-blind study designed to evaluate the efficacy and safety of the BPaL regimen with different doses and durations of linezolid.[2]
-
Participants: The trial enrolled 181 participants with highly drug-resistant pulmonary tuberculosis (XDR-TB, pre-XDR-TB, or failed/treatment-intolerant MDR-TB).[2]
-
Intervention: Participants were randomized into four arms, all receiving Bedaquiline and Pretomanid for 6 months, with varying Linezolid regimens:[2]
-
Arm 1: 1200 mg of linezolid daily for 6 months.
-
Arm 2: 1200 mg of linezolid daily for 2 months.
-
Arm 3: 600 mg of linezolid daily for 6 months.
-
Arm 4: 600 mg of linezolid daily for 2 months.
-
-
Primary Endpoint: The primary endpoint was the incidence of an unfavorable outcome (bacteriological or clinical failure or relapse) at 26 weeks after the end of treatment.[4]
-
Safety Assessment: A key objective was to assess the safety and tolerability of the different linezolid dosing regimens.
Conclusion
The Bedaquiline, Pretomanid, and Linezolid (BPaL) regimen represents a significant advancement in the treatment of highly drug-resistant tuberculosis, offering a shorter, all-oral, and highly effective alternative to conventional, longer regimens. While linezolid-associated toxicity remains a concern, the ZeNix trial has demonstrated that optimizing the dose and duration of linezolid can mitigate these adverse events without compromising the high efficacy of the regimen.[2] Continued research and real-world implementation data will be crucial in further refining the use of this life-saving combination therapy.
References
- 1. Nix-TB | MRC Clinical Trials Unit at UCL [mrcctu.ucl.ac.uk]
- 2. Drug-Resistant TB Trial Results Published in New England Journal of Medicine — TB Alliance [tballiance.org.za]
- 3. Executive summary - WHO consolidated guidelines on drug-resistant tuberculosis treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tballiance.org [tballiance.org]
- 5. WHO consolidated guidelines on tuberculosis. Module 4: treatment - drug-resistant tuberculosis treatment, 2022 update [who.int]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Bedaquiline, pretomanid and linezolid for treatment of extensively drug resistant, intolerant or non-responsive multidrug resistant pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tballiance.org [tballiance.org]
- 9. Nix-TB (B-Pa-L) | Working Group for New TB Drugs [newtbdrugs.org]
Head-to-Head Comparison of Bedaquiline and Delamanid: In Vitro Activity Against Mycobacterium tuberculosis
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the in vitro activity of two pivotal drugs in the fight against multidrug-resistant tuberculosis (MDR-TB): Bedaquiline and Delamanid. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and experimental workflows, this document aims to be a valuable resource for the scientific community.
Quantitative Data Presentation: In Vitro Susceptibility
The in vitro potency of Bedaquiline and Delamanid against Mycobacterium tuberculosis is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the bacteria. The following table summarizes MIC values obtained from various studies, showcasing the activity of these drugs against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis.
| Drug | M. tuberculosis Strain Type | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference |
| Bedaquiline | Wild-Type | 0.03 | - | 0.0039 - 0.25 | [1][2] |
| Wild-Type (MGIT 960) | 0.4 (median) | - | - | ||
| MDR/Pre-XDR (MGIT 960) | 0.8 (median) | - | - | [3] | |
| H37Rv (Reference Strain) | - | - | 0.015 - 0.5 | [4][5] | |
| Delamanid | Wild-Type | 0.004 | 0.012 | 0.001 - 0.05 | [6][7] |
| Wild-Type (MGIT 960) | 0.01 (median) | - | 0.005 - 0.04 | [3] | |
| MDR/Pre-XDR (MGIT 960) | - | - | 0.005 - 0.04 | [3] | |
| H37Rv (Reference Strain) | 0.004 (median & mode) | - | 0.002 - 0.012 | [6] | |
| Bedaquiline + Delamanid | INH-monoresistant | - | - | 0.015 (in combination) | [8] |
| RIF-monoresistant | - | - | 0.015 (in combination) | [8] | |
| XDR | - | - | 0.015 (in combination) | [8][9] |
Note: MIC values can vary depending on the testing methodology (e.g., broth microdilution, agar dilution, automated liquid culture systems like MGIT 960) and the specific strains tested.[3]
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of anti-tuberculosis drugs using a broth microdilution method, such as the Resazurin Microtiter Assay (REMA), which is a commonly used and reproducible method.[2]
Objective: To determine the lowest concentration of Bedaquiline or Delamanid that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis isolate (clinical or reference strain)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.5% glycerol
-
Bedaquiline and Delamanid stock solutions of known concentrations
-
Sterile 96-well microtiter plates
-
Resazurin solution (0.01% w/v)
-
Incubator (37°C)
-
Biosafety cabinet (Class II or III)
Procedure:
-
Inoculum Preparation:
-
A suspension of the M. tuberculosis isolate is prepared in Middlebrook 7H9 broth.
-
The turbidity of the suspension is adjusted to a McFarland standard of 1.0, which corresponds to approximately 1 x 10⁷ CFU/mL.
-
The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Drug Dilution:
-
Serial two-fold dilutions of Bedaquiline and Delamanid are prepared in Middlebrook 7H9 broth directly in the 96-well plates.
-
The concentration ranges should encompass the expected MIC values for the drugs (e.g., for Bedaquiline: 1.0–0.0039 mg/L; for Delamanid: a similarly appropriate range).[2]
-
Each plate should include a drug-free control well (for bacterial growth) and a sterile control well (for media sterility).
-
-
Inoculation:
-
100 µL of the prepared M. tuberculosis inoculum is added to each well containing the drug dilutions and the drug-free control.
-
100 µL of sterile broth is added to the sterile control well.
-
-
Incubation:
-
The plates are sealed and incubated at 37°C for 7-10 days.
-
-
Addition of Resazurin and Reading of Results:
-
After the initial incubation period, 30 µL of the resazurin solution is added to each well.
-
The plates are re-incubated for 24-48 hours.
-
A color change from blue (oxidized resazurin) to pink (reduced resazurin) indicates bacterial growth.
-
The MIC is determined as the lowest drug concentration in a well that remains blue.
-
Mechanisms of Action and Experimental Workflow
Mechanism of Action of Bedaquiline
Bedaquiline, a diarylquinoline, targets the F-ATP synthase, an essential enzyme for energy production in Mycobacterium tuberculosis.[10][11] It specifically binds to the c-subunit of the F₀ rotor, stalling its rotation and thereby inhibiting ATP synthesis, which ultimately leads to bacterial cell death.[10][12]
Caption: Mechanism of action of Bedaquiline.
Mechanism of Action of Delamanid
Delamanid is a pro-drug from the nitro-dihydro-imidazooxazole class.[13][14] It is activated within the mycobacterium by the deazaflavin-dependent nitroreductase (Ddn).[14][15] The activated form of Delamanid inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall, leading to cell lysis.[13][14][16]
Caption: Mechanism of action of Delamanid.
Experimental Workflow for MIC Determination
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an anti-tuberculosis drug using a broth microdilution assay.
Caption: Experimental workflow for MIC determination.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 9. In vitro interaction profiles of the new antitubercular drugs bedaquiline and delamanid with moxifloxacin against clinical Mycobacterium tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bedaquiline - Wikipedia [en.wikipedia.org]
- 12. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Delamanid - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Delamanid? [synapse.patsnap.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
